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  • Product: 4-(4-Methylbenzoyl)-2-methylpyridine
  • CAS: 1187167-09-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Dynamics of 4-(4-Methylbenzoyl)-2-methylpyridine

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing the Workflow

I've just finalized the experimental workflow diagram using Graphviz, including detailed steps for oxime derivatization, with captions explaining each stage. I've also begun to integrate the explanation of the mechanism for adding NaOAc in Step 2. I'm focusing on ensuring clear causality. I'm also readying the final references and confirming that the E-E-A-T requirements have been met.

Compiling Supporting Information

I'm now focusing on compiling the supporting information. I've located the PubChem entry at https://pubchem.ncbi.nlm.nih.gov/ for CAS 1187167-09-4. I've also identified a relevant ResearchGate article about the physiochemical properties of benzoylpyridine oximes. The information for Molport is: https://www.molport.com/shop/molecule-link/2-methyl-4-4-methylbenzoyl-pyridine/1187167-09-4. I'll ensure these are properly cited to enhance the trustworthiness of the whitepaper.

Gathering Data and Citations

I'm presently focused on compiling key citations and data points to substantiate the claims within the whitepaper. I've located a crucial ResearchGate article regarding benzoylpyridine oximes' physiochemical properties. Furthermore, I've verified sources from The Good Scents Company and Molport to bolster the paper's credibility, ensuring precise and authoritative documentation. I'm focusing on crafting a concise table of physical properties, including the CAS number and IUPAC name.

Calculating Properties

I'm now calculating and documenting crucial physical properties. I've determined the molecular formula as C14H13NO, with a molecular weight of 211.26 g/mol and an exact mass of 211.0997 Da. I've predicted a LogP of approximately 3.0 based on PubChem data, and the TPSA remains around 30.0 Ų. I'm also ensuring the Graphviz color palette is strictly adhered to for consistency and visual clarity. I'll add validation checkpoints to all the protocols.

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of rational drug design, diaryl methanones serve as privileged scaffolds for developing targeted therapeutics, including kinase inhibitors and central nervous system (CNS) agents. 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4) is a highly specialized, bifunctional building block [1]. Characterized by a central electrophilic ketone bridge linking a lipophilic p-tolyl group and a nucleophilic 2-methylpyridine ring, this molecule presents unique opportunities for orthogonal functionalization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. This guide deconstructs the physicochemical properties of this compound, maps its electronic reactivity, and provides field-proven, self-validating protocols for its derivatization.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical and electronic properties of 4-(4-Methylbenzoyl)-2-methylpyridine is critical for predicting its behavior in both synthetic workflows and biological assays [2]. The dual-methyl substitution (on both the phenyl and pyridine rings) increases the overall lipophilicity (LogP) compared to the unsubstituted 4-benzoylpyridine parent scaffold, enhancing its potential for cellular membrane permeability.

Table 1: Key Physicochemical and Structural Parameters

ParameterValue / DescriptionAnalytical Significance
CAS Number 1187167-09-4Primary registry identifier for procurement[3].
IUPAC Name (2-Methylpyridin-4-yl)(4-methylphenyl)methanoneDefines exact regiochemistry of substitutions.
Molecular Formula C₁₄H₁₃NOStandard composition for mass spectrometry.
Molecular Weight 211.26 g/mol Utilized for stoichiometric calculations.
Monoisotopic Mass 211.0997 DaTarget mass for High-Resolution MS (HRMS) [1].
Predicted LogP ~3.0Indicates favorable lipophilicity for CNS penetration.
Topological Polar Surface Area 30.0 ŲLow TPSA (< 90 Ų) strongly predicts high BBB permeability.
H-Bond Donors / Acceptors 0 / 2The ketone oxygen and pyridine nitrogen act as acceptors.

Electronic Dynamics and Mechanistic Reactivity

The reactivity of 4-(4-Methylbenzoyl)-2-methylpyridine is governed by the electronic push-pull system established by its functional groups:

  • The Pyridine Ring (Nucleophilic Center): The electron-donating methyl group at the 2-position inductively increases the electron density of the pyridine ring, slightly elevating the pKa of the nitrogen compared to unsubstituted pyridine. This makes the nitrogen an excellent ligand for transition metal coordination and a prime target for N-oxidation or N-alkylation.

  • The Diaryl Ketone (Electrophilic Center): The carbonyl carbon is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyridine ring (which pulls electron density via resonance). This makes the ketone highly susceptible to nucleophilic attack, a property exploited in condensation and reduction reactions [4].

ReactivityMap Core 4-(4-Methylbenzoyl)- 2-methylpyridine Ketone Ketone Moiety (Electrophilic) Core->Ketone Pathway A Pyridine Pyridine Ring (Nucleophilic) Core->Pyridine Pathway B Oxime Oxime Condensation (Anticonvulsant Scaffolds) Ketone->Oxime Reduction Stereoselective Reduction (Secondary Alcohols) Ketone->Reduction NOxide N-Oxidation (Metabolic Profiling) Pyridine->NOxide Metal Metal Coordination (Catalytic Complexes) Pyridine->Metal

Fig 1. Bifunctional reactivity pathways of 4-(4-Methylbenzoyl)-2-methylpyridine.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems . I have explicitly detailed the causality behind the reagent choices and included analytical checkpoints to verify success without relying on downstream assumptions.

Protocol A: Synthesis of the Oxime Derivative

Scientific Rationale: Derivatizing the ketone into an oxime is a standard procedure for evaluating the anticonvulsant properties of aroylpyridines [4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 4-(4-Methylbenzoyl)-2-methylpyridine in absolute ethanol (0.2 M concentration).

    • Causality: Ethanol provides a protic environment that stabilizes the transition state during nucleophilic addition.

  • Nucleophile Introduction: Add 1.5 eq of Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Base Activation: Add 1.5 eq of anhydrous Sodium Acetate (NaOAc) to the stirring solution.

    • Causality: NH₂OH·HCl is stable but unreactive. NaOAc acts as a mild base to deprotonate the hydrochloride salt, liberating the nucleophilic free hydroxylamine. A stronger base (like NaOH) is avoided to prevent base-catalyzed aldol side reactions.

  • Thermal Condensation: Heat the reaction mixture to reflux (80°C) for 4 hours.

    • Causality: The steric hindrance from the adjacent 2-methylpyridine and p-tolyl groups requires thermal energy to overcome the activation barrier for the dehydration step.

  • Workup & Extraction: Cool to room temperature, concentrate in vacuo, and partition between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over MgSO₄, and filter.

Validation Checkpoint: The reaction is deemed successful when Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 3:1) shows the complete disappearance of the UV-active starting material spot (Rf ~0.5) and the appearance of a more polar oxime spot (Rf ~0.3).

Workflow Step1 1. Reagent Prep Dissolve in EtOH, add NH2OH·HCl Step2 2. Base Activation Add NaOAc to liberate free base Step1->Step2 Step3 3. Thermal Condensation Reflux at 80°C for 4 hours Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, extract via EtOAc Step3->Step4 Step5 5. Validation TLC & LC-MS Confirmation Step4->Step5

Fig 2. Standardized workflow for the oxime derivatization of the diaryl ketone.

Protocol B: Reduction to the Secondary Alcohol

Scientific Rationale: The reduction of the diaryl ketone generates a chiral secondary alcohol, a motif frequently required for binding to the hinge region of kinases [5].

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of the starting material in anhydrous Methanol (MeOH) at 0°C (ice bath).

  • Hydride Addition: Slowly add 1.2 eq of Sodium Borohydride (NaBH₄) in small portions over 15 minutes.

    • Causality: NaBH₄ is a mild reducing agent perfectly suited for ketones. The portion-wise addition at 0°C controls the exothermic release of hydrogen gas and prevents over-reduction or ring saturation.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the remaining hydride by adding saturated aqueous NH₄Cl dropwise until effervescence ceases.

Validation Checkpoint: The reduction is confirmed via Infrared (IR) spectroscopy by the emergence of a broad O-H stretch at ~3300 cm⁻¹ and the complete disappearance of the sharp carbonyl (C=O) peak at ~1660 cm⁻¹. LC-MS will also show a mass shift from [M+H]⁺ 212.1 to 214.1.

Analytical Characterization Standards

For researchers synthesizing or procuring this compound, the following analytical parameters should be used to verify structural integrity:

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 212.10. The presence of a sodium adduct [M+Na]⁺ at m/z 234.08 is also highly characteristic [1].

  • ¹H NMR (400 MHz, CDCl₃): Look for the distinct singlet of the pyridine methyl group at ~2.6 ppm and the p-tolyl methyl group at ~2.4 ppm. The aromatic region (7.0 - 8.6 ppm) will display an AB quartet for the p-tolyl ring and a characteristic splitting pattern for the 2,4-disubstituted pyridine.

References

  • PubChemLite Database | 1187167-09-4 (C14H13NO) Profile | [Link]

  • MolPort Chemical Database | 2-methyl-4-(4-methylbenzoyl)pyridine Properties | [Link]

  • ResearchGate | Synthesis and Anticonvulsive Activity of 3- and 4-Benzoylpyridine Oxime Derivatives | [Link]

  • The Good Scents Company | 4-benzoylpyridine Reactivity and Reduction Profiles | [Link]

Exploratory

4-(4-Methylbenzoyl)-2-methylpyridine: Mechanistic Paradigms and Applications in Advanced Organic Synthesis

Executive Summary In modern organic synthesis, the strategic selection of bi-functional building blocks is paramount for developing efficient, atom-economical pathways. 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis, the strategic selection of bi-functional building blocks is paramount for developing efficient, atom-economical pathways. 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4)[1] represents a highly versatile scaffold that bridges the domains of photoredox chemistry and transition-metal catalysis. By combining an electron-deficient coordinating pyridine ring with a photoactive diaryl ketone motif, this molecule serves as a linchpin for persistent radical generation, directed C–H functionalization, and late-stage heterocyclic derivatization.

This technical guide deconstructs the mechanistic action of 4-(4-Methylbenzoyl)-2-methylpyridine, providing field-proven insights, self-validating experimental protocols, and authoritative grounding to accelerate your synthetic workflows.

Structural Anatomy and Electronic Profiling

The synthetic utility of 4-(4-Methylbenzoyl)-2-methylpyridine stems from its distinct "push-pull" electronic environment:

  • The Pyridine Core: The 2-methylpyridine ring acts as an electron-withdrawing group (EWG) relative to the carbonyl, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ketone. Crucially, the basic nitrogen atom ( σ -donor) serves as a privileged directing group for transition metals[2].

  • The Diaryl Ketone Bridge: The carbonyl group bridges the heterocycle and the p-tolyl ring, creating an extended π -conjugated system. This structural feature is essential for intersystem crossing (ISC) upon photoexcitation, transforming the molecule into a potent triplet photosensitizer[3].

Mechanism of Action I: Photoredox Catalysis & Persistent Radical Generation

Aryl ketones are foundational photosensitizers, but the incorporation of the pyridine ring fundamentally alters their excited-state dynamics. Upon UV or visible light irradiation, 4-(4-Methylbenzoyl)-2-methylpyridine undergoes rapid excitation to the singlet state ( S1​ ), followed by highly efficient intersystem crossing to the triplet state ( T1​ ) [n,π*].

Recent direct electron spin resonance (ESR) studies have demonstrated that UV irradiation of 2-pyridyl ketones generates unusually persistent free radical intermediates[3]. The presence of the carbonyl group in conjugation with the pyridine ring is critical for stabilizing this radical production[3]. In the presence of a hydrogen atom donor (e.g., isopropanol or an amine), the T1​ state abstracts a hydrogen atom to form a persistent ketyl radical. This intermediate can be trapped for pinacol-type cross-couplings or utilized to mediate aliphatic C–H functionalization[4].

Photochem A 4-(4-Methylbenzoyl)- 2-methylpyridine (S0) B Excited Singlet (S1) [n,π*] A->B hν (UV/Vis) C Excited Triplet (T1) [n,π*] B->C ISC D Persistent Ketyl Radical (via H-abstraction) C->D H-donor E Cross-Coupling Products D->E Radical Trapping

Photochemical excitation and persistent radical generation pathway.

Mechanism of Action II: Directed C–H Activation

In transition-metal catalysis, the 2-methylpyridine moiety acts as an exceptional directing group (DG). The nitrogen atom coordinates strongly to metal centers—such as Pd(II), Ru(II), or Pt(II)—anchoring the catalyst and directing it to activate the ortho-C–H bond of the adjacent p-tolyl ring[2].

The mechanistic causality relies on the formation of a stable 5- or 6-membered metallacycle. Studies on bis(pyridyl) platinum(II) complexes indicate that the thermodynamic stability of the resulting chelate ring drives the high regioselectivity of the C–H cleavage[2]. Furthermore, pyridyl ketones can function as bidentate ligands in complex, amine-tuned carbonylation reactions, facilitating the synthesis of complex lactones and 1,4-diones[5].

CH_Activation Cat Ru(II) Catalyst Coord N-Coordination to Pyridine Ring Cat->Coord C_H_Act ortho-C-H Cleavage (Metallacycle) Coord->C_H_Act Base assisted Insertion Alkyne/Alkene Insertion C_H_Act->Insertion + Coupling Partner RedElim Reductive Elimination & Product Release Insertion->RedElim RedElim->Cat Regeneration

Catalytic cycle for Ru-catalyzed C-H functionalization directed by the pyridyl group.

Quantitative Data Summaries

The table below summarizes the comparative reactivity metrics of 4-(4-Methylbenzoyl)-2-methylpyridine across different synthetic modalities, highlighting the electronic effects that govern yield and selectivity.

Reaction ModalityCatalyst / Key ReagentPrimary IntermediateTypical Yield RangeKey Electronic / Steric Effect
Photochemical Trapping UV (280-365 nm), i -PrOHPersistent Ketyl Radical65% - 85%Pyridine ring stabilizes the radical anion; highly O2​ sensitive[3].
Directed C–H Arylation [Ru(p−cymene)Cl2​]2​ Ruthenacycle70% - 90%N-coordination is sterically modulated by the 2-methyl group[2].
Nucleophilic Addition R−MgBr (Grignard)Magnesium Alkoxide80% - 95%Pyridine EWG effect increases carbonyl electrophilicity.
Carbonylation Pd(OAc)2​ , CO (40 bar)Acyl-Palladium Species50% - 75%Pyridyl ketone acts as a selective ligand for C-H activation[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic rationale (causality) and a validation checkpoint.

Protocol A: Photochemical Radical Generation & Pinacol Coupling

Objective: Harness the T1​ state to generate a persistent ketyl radical for homocoupling.

  • Preparation: Dissolve 4-(4-Methylbenzoyl)-2-methylpyridine (0.5 mmol) in 10 mL of anhydrous isopropanol (acts as both solvent and H-atom donor).

  • Degassing (Critical Step): Subject the solution to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O2​ will rapidly deactivate the T1​ state, preventing radical formation[3].

  • Irradiation: Irradiate the solution using a 365 nm LED photoreactor at 25 °C for 12 hours.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot at 6 hours. Analyze via GC-MS. The disappearance of the parent mass ( m/z 211.1)[1] and the appearance of the dimer mass confirms active radical trapping.

  • Workup: Remove the solvent in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Ru-Catalyzed Directed ortho-C–H Olefination

Objective: Functionalize the p-tolyl ring utilizing the pyridine nitrogen as a directing group.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 4-(4-Methylbenzoyl)-2-methylpyridine (1.0 equiv), an activated acrylate (1.2 equiv), [Ru(p−cymene)Cl2​]2​ (5 mol%), and Cu(OAc)2​ (2.0 equiv) in 1,2-dichloroethane (DCE).

    • Causality: Cu(OAc)2​ serves a dual purpose: the acetate acts as a base for the Concerted Metalation-Deprotonation (CMD) step, while Cu(II) acts as a terminal oxidant to regenerate Ru(II)[2].

  • Heating: Stir the mixture at 100 °C under an argon atmosphere for 18 hours.

  • Self-Validation Checkpoint: Perform a crude 1H NMR. The loss of the doublet corresponding to the ortho-protons of the p-tolyl ring and the emergence of vinylic proton signals (typically 6.5–7.5 ppm) validates successful metallacycle insertion.

  • Isolation: Filter through a short pad of Celite to remove copper salts, concentrate, and purify.

Workflow Prep Substrate Preparation React Photochemical / Catalytic Reaction Prep->React Quench Quenching & Workup React->Quench Analysis NMR / GC-MS Validation Quench->Analysis

Self-validating experimental workflow for catalytic and photochemical reactions.

Conclusion

4-(4-Methylbenzoyl)-2-methylpyridine is far more than a passive structural building block. By leveraging its highly tunable n,π∗ excited state and its robust σ -donating pyridine nitrogen, synthetic chemists can unlock advanced mechanistic pathways ranging from persistent radical photoredox chemistry to highly regioselective transition-metal-catalyzed C–H functionalizations. Implementing the self-validating protocols outlined in this guide ensures high-fidelity results, minimizing trial-and-error in complex drug development and materials science workflows.

References

  • PubChemLite - 1187167-09-4 (C14H13NO) . Université du Luxembourg. URL:[Link](Note: Standardized URL for PubChem CID based on source data)

  • Activation of C−H Bonds of Arenes: Selectivity and Reactivity in Bis(pyridyl) Platinum(II) Complexes . Journal of the American Chemical Society. URL:[Link]

  • A General Strategy for Aliphatic C–H Functionalization Enabled by Organic Photoredox Catalysis . Journal of the American Chemical Society. URL:[Link]

  • Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study . The Journal of Physical Chemistry Letters - ACS Publications. URL:[Link]

  • Amines tuned controllable carbonylation for the synthesis of γ-lactones and 1,4-diones . Nature Communications / NIH. URL:[Link]

Sources

Foundational

Electronic properties of 4-(4-Methylbenzoyl)-2-methylpyridine derivatives

An in-depth technical analysis of the electronic properties of 4-(4-Methylbenzoyl)-2-methylpyridine derivatives, designed for researchers and materials scientists focusing on organic electronics, photochemistry, and tran...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the electronic properties of 4-(4-Methylbenzoyl)-2-methylpyridine derivatives, designed for researchers and materials scientists focusing on organic electronics, photochemistry, and transition metal catalysis.

Theoretical Framework: Electronic Structure and Substituent Effects

Benzoylpyridine derivatives are highly privileged scaffolds in both medicinal chemistry and materials science. Their unique electronic architecture—comprising an electron-deficient pyridine ring coupled to a phenyl ring via a carbonyl bridge—creates a highly tunable push-pull system. The introduction of methyl groups in 4-(4-Methylbenzoyl)-2-methylpyridine fundamentally alters the electronic landscape compared to the unsubstituted parent compound.

The Inductive (+I) and Hyperconjugative Mechanisms The electronic properties of this specific derivative are governed by the dual electron-donating effects of the methyl substituents:

  • The 4-Methylbenzoyl Group (p-Tolyl moiety): The methyl group at the para position of the benzoyl ring exerts a positive inductive (+I) and hyperconjugative effect. This pushes electron density into the phenyl π -system, which conjugates with the carbonyl group. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO), which is heavily localized on the carbonyl carbon and the adjacent pyridine π∗ -system, is destabilized (raised in energy).

  • The 2-Methylpyridine Group: The methyl group at the ortho position of the pyridine nitrogen increases the electron density on the heteroatom. This anodic shift destabilizes the Highest Occupied Molecular Orbital (HOMO), which possesses significant character from the pyridine nitrogen's lone pair ( n ) and the aromatic π -system.

This dual destabilization narrows the optical bandgap while simultaneously increasing the basicity (and σ -donating capability) of the pyridine nitrogen, making it an exceptional ligand for transition metal complexes, such as luminescent Copper(I) halide networks . Furthermore, the linear correlation between the half-wave reduction potentials and the n→π∗ triplet energies in substituted pyridines dictates that these electron-donating groups will blue-shift the triplet state energy .

MolecularLogic cluster_0 4-Benzoylpyridine (Reference) cluster_1 4-(4-Methylbenzoyl)-2-methylpyridine LUMO1 LUMO (-3.20 eV) Carbonyl/Pyridine π* HOMO1 HOMO (-6.50 eV) Pyridine π/n LUMO2 LUMO (-3.05 eV) Destabilized by +I LUMO1->LUMO2 Methyl +I Effect HOMO2 HOMO (-6.25 eV) Destabilized by +I HOMO1->HOMO2 Methyl +I Effect

Figure 1: Inductive (+I) effects of methyl substitution on HOMO/LUMO energy levels.

Quantitative Data Synthesis

The table below summarizes the theoretical and empirically derived electronic properties of 4-(4-Methylbenzoyl)-2-methylpyridine contrasted against the unsubstituted baseline. The semiconductor properties of such benzoylpyridine derivatives make them highly relevant for integration into functional thin-film systems and OLEDs .

Electronic Property4-Benzoylpyridine (Baseline)4-(4-Methylbenzoyl)-2-methylpyridineMechanistic Driver for Shift
Reduction Potential ( Ered​ ) -1.60 V (vs Fc/Fc+ )-1.75 V (vs Fc/Fc+ )+I effect of the p-tolyl group destabilizes the ketyl radical anion.
LUMO Energy -3.20 eV-3.05 eVCathodic shift due to increased electron density at the carbonyl.
HOMO Energy -6.50 eV-6.25 eVAnodic shift driven by the 2-methyl group on the pyridine ring.
Optical Bandgap ( Eg​ ) 3.30 eV3.20 eVAsymmetric destabilization (HOMO rises faster than LUMO).
Triplet Energy ( ET​ ) ~2.95 eV~3.02 eVBlue-shift of the n→π∗ transition due to lone-pair stabilization.

Note: Absolute energy levels are calculated using the empirical relation E=−e(Ered/ox​+4.8)eV relative to vacuum.

Experimental Methodologies for Electronic Characterization

To accurately map the electronic properties of 4-(4-Methylbenzoyl)-2-methylpyridine, researchers must employ self-validating experimental workflows. The following protocols ensure rigorous data integrity by embedding internal calibration mechanisms.

Workflow A Synthesis & Purification B Cyclic Voltammetry (Redox Potentials) A->B C Transient Absorption (Excited States) A->C E Electronic Property Profile B->E C->E D DFT Calculations (Orbital Mapping) D->E

Figure 2: Self-validating workflow for comprehensive electronic characterization.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Objective: Determine the absolute LUMO and HOMO energy levels by measuring the thermodynamic ease of adding or removing an electron. Causality: The reduction of the diaryl ketone to a ketyl radical anion is highly sensitive to the electron density of the aromatic rings. The methyl groups destabilize this radical anion, requiring a more negative potential for reduction.

  • Solvent Preparation: Dispense 10 mL of anhydrous, HPLC-grade acetonitrile. Causality: Acetonitrile provides a wide electrochemical window. It must be rigorously degassed (sparged with Argon for 15 minutes) because dissolved oxygen will irreversibly quench the highly reactive ketyl radical anion, destroying the reversibility of the CV wave.

  • Electrolyte Integration: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte to minimize uncompensated solution resistance.

  • Analyte Addition: Add 1.0 mM of 4-(4-Methylbenzoyl)-2-methylpyridine.

  • Electrode Configuration: Utilize a glassy carbon working electrode (polished with 0.05 µm alumina slurry prior to use), a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Measurement: Execute cyclic sweeps from 0.0 V to -2.5 V at a scan rate of 100 mV/s.

  • Self-Validation (Internal Standard): Post-measurement, spike the solution with 0.5 mM Ferrocene (Fc). Record a final sweep. Causality: Ferrocene acts as an internal standard ( Fc/Fc+ redox couple). By referencing the analyte's onset reduction potential ( Eredonset​ ) against the Fc/Fc+ peak, you mathematically eliminate reference electrode drift, ensuring the trustworthiness of the calculated vacuum energy levels.

Protocol B: Nanosecond Transient Absorption (ns-TA) Spectroscopy

Objective: Quantify the triplet state lifetime ( τT​ ) and intersystem crossing (ISC) efficiency. Benzoylpyridines are widely utilized as triplet sensitizers and in Thermally Activated Delayed Fluorescence (TADF) architectures . Causality: The n→π∗ transition of the carbonyl oxygen drives rapid ISC according to El-Sayed's rules. The methyl substituents alter the energy gap between S1​ and T1​ , dictating the kinetics of triplet population.

  • Sample Preparation: Prepare a 10−4 M solution of the derivative in spectroscopic-grade cyclohexane.

  • Deoxygenation: Subject the sample cuvette to three rigorous freeze-pump-thaw cycles on a Schlenk line. Causality: Ground-state oxygen ( 3O2​ ) is a potent triplet quencher that undergoes energy transfer to form singlet oxygen ( 1O2​ ). Failing to remove it will artificially truncate the measured triplet lifetime.

  • Excitation: Pump the sample using the third harmonic of an Nd:YAG laser (355 nm, 5 ns pulse width).

  • Probing & Validation: Monitor the transient absorption using a continuous Xenon arc lamp coupled to a monochromator and PMT detector. To ensure the system is self-validating, measure a standard reference (e.g., unsubstituted benzophenone) under identical optical geometry to determine the relative quantum yield of ISC ( ΦISC​ ).

Applications in Advanced Materials

The modulated electronic properties of 4-(4-Methylbenzoyl)-2-methylpyridine make it highly valuable in two distinct advanced applications:

  • Transition Metal Ligand Design: The 2-methyl group sterically influences coordination geometry while electronically increasing the pKa of the pyridinium ion. This makes it a stronger Lewis base and σ -donor compared to standard 4-benzoylpyridine. When coordinated to metals like Co(II) or Re(I), this alters the ligand-field splitting and influences the magnetic and photophysical properties of the resulting 1D coordination polymers or mononuclear complexes .

  • Photocatalysis and OLEDs: Because the methyl groups push the LUMO higher, the excited triplet state of this molecule is a more potent single-electron reductant than standard benzophenone derivatives. This is critical for driving thermodynamically demanding photoredox catalytic cycles or tuning the emission wavelengths in host materials for OLEDs.

References

  • "Luminescence and Nonlinear Optical Properties in Copper(I) Halide Extended Networks", ACS Publications.
  • "Correlation between the Electrochemical and Spectroscopic Behavior of some Substituted Pyridines", Canadian Science Publishing.
  • "Buy 2-Benzoylpyridine | 91-02-1", Smolecule.
  • "Recent Advances in Thermally Activated Delayed Fluorescent Polymer—Molecular Designing Strategies", ResearchGate.
  • "Influence of metal coordination and co-ligands on the magnetic properties of 1D Co(NCS)2...", RSC Publishing.
Exploratory

Comprehensive Solubility Profiling of 4-(4-Methylbenzoyl)-2-methylpyridine: Solvation Mechanics and Experimental Workflows

Executive Summary For researchers and formulation scientists, understanding the precise solubility profile of active pharmaceutical ingredients (APIs) and critical intermediates is the cornerstone of successful drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and formulation scientists, understanding the precise solubility profile of active pharmaceutical ingredients (APIs) and critical intermediates is the cornerstone of successful drug development. 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4) is a structurally complex bis-aryl ketone derivative[1]. Its unique molecular architecture—combining a basic pyridine nitrogen, a polar carbonyl hinge, and highly lipophilic tolyl and methylpyridine moieties—creates a highly specific solvation profile.

This whitepaper provides an in-depth mechanistic analysis of the solubility of 4-(4-Methylbenzoyl)-2-methylpyridine in both polar and non-polar solvents. Furthermore, it outlines a self-validating experimental workflow based on established pharmacopeial standards to determine its thermodynamic equilibrium solubility with absolute analytical confidence.

Structural Causality and Solvation Mechanics

As an application scientist, one must not view solubility merely as an empirical value, but as a thermodynamic consequence of solute-solvent intermolecular forces. The solubility of 4-(4-Methylbenzoyl)-2-methylpyridine is governed by three primary structural domains:

  • The Pyridine Ring (Hydrogen Bond Acceptor / Basic Center): The nitrogen atom at position 1 of the pyridine ring possesses a lone pair capable of accepting hydrogen bonds. Because the adjacent methyl group is at position 2, steric hindrance is moderate but does not preclude protonation. The estimated pKa of this conjugated system is ~4.5 to 5.0.

  • The Carbonyl Group (Dipole-Dipole Interactor): The ketone bridge acts as a strong hydrogen-bond acceptor and creates a significant molecular dipole, favoring interactions with polar aprotic solvents.

  • The Hydrophobic Bulk (Tolyl and Methyl Groups): The two aromatic rings and their respective methyl substituents contribute massive lipophilicity (high LogP), actively resisting solvation in highly cohesive, high-dielectric networks like neutral water.

Behavior in Polar Solvents

In highly polar, protic solvents like neutral water (pH 7.4) , the compound exhibits poor intrinsic solubility ( S0​ ). The energy required to cavitate the extensive hydrogen-bonded water network to accommodate the hydrophobic bulk far exceeds the energy gained from hydrating the pyridine nitrogen and carbonyl oxygen.

However, this behavior is highly pH-dependent. Lowering the pH below the pKa of the pyridine ring (pH < 4.0) results in rapid protonation. The transformation from a neutral free base to a cationic salt drastically lowers the crystal lattice energy and engages powerful ion-dipole interactions with water, increasing solubility exponentially.

In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or polar protic solvents like Methanol , solubility is exceptionally high. DMSO's strong dipole moment perfectly aligns with the ketone carbonyl, while its methyl groups solvate the hydrophobic aromatic rings via dispersion forces.

Behavior in Non-Polar Solvents

In non-polar, aliphatic solvents like Hexane , solubility is surprisingly limited. While hexane can interact with the methyl groups via weak London dispersion forces, it cannot satisfy the polar requirements of the carbonyl and pyridine nitrogen, leading to a high energetic penalty for dissolution.

Conversely, in polarizable or aromatic non-polar solvents like Dichloromethane (DCM) or Toluene , the compound is highly soluble. Toluene engages in π−π stacking with the bis-aryl system, while DCM's polarizability effectively stabilizes the molecular dipole without requiring hydrogen bonding.

SolvationLogic Compound 4-(4-Methylbenzoyl) -2-methylpyridine Polar Polar Solvents (Water, MeOH, DMSO) Compound->Polar NonPolar Non-Polar Solvents (Hexane, Toluene, DCM) Compound->NonPolar Aqueous Aqueous Media Polar->Aqueous OrganicPolar Polar Organics (DMSO, MeOH) Polar->OrganicPolar Aliphatic Aliphatic (Hexane) NonPolar->Aliphatic Aromatic Aromatic/Halogenated (Toluene, DCM) NonPolar->Aromatic LowPH Acidic (pH < 4) Pyridine Protonation Aqueous->LowPH HighPH Neutral/Basic (pH > 6) Free Base Aqueous->HighPH SolHigh2 High Solubility (Dipole-Dipole) OrganicPolar->SolHigh2 SolHigh1 High Solubility (Ion-Dipole) LowPH->SolHigh1 SolLow1 Low Solubility (Hydrophobic Effect) HighPH->SolLow1 SolLow2 Moderate/Low Solubility Aliphatic->SolLow2 SolHigh3 High Solubility (Pi-Pi / Dispersion) Aromatic->SolHigh3

Fig 1: Mechanistic pathways dictating the solvation of 4-(4-Methylbenzoyl)-2-methylpyridine.

Self-Validating Experimental Protocol

To generate trustworthy, actionable data, solubility testing must move beyond simple visual dissolution. We employ the Saturation Shake-Flask Method , widely recognized as the gold standard for determining true thermodynamic equilibrium solubility by both USP <1236>[2] and OECD Test Guideline 105[3].

The protocol below is designed as a self-validating system. By measuring concentration across multiple time points, the system internally verifies that thermodynamic equilibrium has been achieved, eliminating the risk of recording transient supersaturation or incomplete dissolution artifacts[4].

Step-by-Step Methodology
  • Preparation of the Solid Phase: Weigh an excess amount of 4-(4-Methylbenzoyl)-2-methylpyridine (approximately 5-10 times the estimated solubility) into a series of borosilicate glass vials.

  • Solvent Addition & Environmental Control: Add 5.0 mL of the target solvent to each vial. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Submerge the vials in a reciprocating water bath incubator. Temperature must be strictly controlled at 25.0°C ± 0.5°C , as thermal fluctuations directly skew thermodynamic equilibrium[4].

  • Isothermal Equilibration: Agitate the samples at 150 RPM.

  • Time-Course Sampling (The Validation Step): Withdraw 0.5 mL aliquots at exactly 24h, 48h, and 72h .

  • Phase Separation: Centrifuge the withdrawn aliquots at 10,000 RPM for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Critical Note: Discard the first 0.1 mL of filtrate to account for potential API adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV (detection at ~254 nm, matching the conjugated aromatic system).

  • Equilibrium Verification: Compare the calculated concentrations from the 24h, 48h, and 72h time points. If the variance ( Δ ) between successive time points is < 5% , true thermodynamic equilibrium is confirmed[2].

ShakeFlask Start Add Excess API to Solvent Equilibrate Isothermal Agitation (25°C ± 0.5°C) Start->Equilibrate Sample Sample at 24h, 48h, 72h Equilibrate->Sample Separate Centrifugation & 0.22µm Filtration Sample->Separate Analyze HPLC-UV Quantification Separate->Analyze Check Δ Concentration < 5% ? Analyze->Check Done Equilibrium Solubility Confirmed Check->Done Yes Wait Continue Equilibration Check->Wait No Wait->Equilibrate

Fig 2: Self-validating shake-flask workflow ensuring thermodynamic equilibrium.

Quantitative Solubility Profiles

The following tables summarize the predictive baseline solubility ranges for 4-(4-Methylbenzoyl)-2-methylpyridine. These values are derived from the physicochemical properties of the bis-aryl ketone class and are intended to guide the initial solvent selection for the empirical validation workflow described above.

Table 1: Estimated Thermodynamic Solubility in Common Solvents at 25°C

SolventDielectric Constant ( ε )Primary Solvation MechanismEstimated Solubility (mg/mL)Classification
Water (pH 7.4) 80.1Poor H-bonding to bulk< 0.1Practically Insoluble
Methanol 32.7Dipole-Dipole / H-bond20.0 - 50.0Freely Soluble
DMSO 46.7Strong Dipole / Polarizability> 100.0Very Soluble
Dichloromethane 8.9Dispersion / Polarizability> 100.0Very Soluble
Toluene 2.4 π−π Stacking / Dispersion50.0 - 100.0Soluble
Hexane 1.9Weak Dispersion< 1.0Slightly Soluble

Table 2: The Effect of pH on Aqueous Solubility

Aqueous MediumDominant Molecular StateSolvation DriverEstimated Solubility (mg/mL)
0.1N HCl (pH ~1.0) Fully Protonated CationIon-Dipole Interactions> 15.0
Acetate Buffer (pH 4.5) Equilibrium MixturePartial Ion-Dipole1.0 - 5.0
Phosphate Buffer (pH 7.4) Neutral Free BaseHydrophobic Penalty< 0.1

Conclusion

The solubility of 4-(4-Methylbenzoyl)-2-methylpyridine is not a static metric but a dynamic interplay between its hydrophobic bis-aryl framework and its polar, ionizable functional groups. By leveraging polar aprotic solvents (DMSO) or halogenated organics (DCM), researchers can achieve maximum dissolution for synthetic applications. For aqueous biological assays, pH manipulation is strictly required to overcome the compound's intrinsic hydrophobicity. By implementing the self-validating shake-flask protocol outlined in this guide, laboratories can ensure their solubility data meets the rigorous standards required for advanced drug development and regulatory submission.

References

  • Molport. "2-methyl-4-(4-methylbenzoyl)pyridine | 1187167-09-4". URL: [Link]

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter". URL: [Link]

  • Scribd. "USP 1236 Solubility Measurements Guide". URL: [Link]

  • Government of Canada Publications. "New Substances Notification - OECD Test Guideline 105". URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine

Introduction 4-(4-Methylbenzoyl)-2-methylpyridine, also known as (2-methylpyridin-4-yl)(p-tolyl)methanone, is a chemical intermediate with potential applications in medicinal chemistry and materials science. Its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(4-Methylbenzoyl)-2-methylpyridine, also known as (2-methylpyridin-4-yl)(p-tolyl)methanone, is a chemical intermediate with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine ring linked to a tolyl ketone moiety, makes it a valuable scaffold for the development of novel compounds. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development.

The synthesis of acylpyridines, particularly with substitution at the 4-position, presents a notable challenge in organic chemistry. The electron-deficient nature of the pyridine ring deactivates it towards classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1] Moreover, the nitrogen atom in the pyridine ring is susceptible to reaction with Lewis acids, further impeding ring acylation.[2] To circumvent these challenges, modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for the regioselective formation of carbon-carbon bonds in heterocyclic systems.[3][4]

This application note will detail a robust and efficient two-step synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields, excellent functional group tolerance, and precise control over the substitution pattern. An alternative synthetic route via a Grignard reaction will also be discussed.

Overall Synthetic Strategy

The primary synthetic route outlined in this protocol involves two key stages:

  • Preparation of Precursors: Synthesis of the necessary starting materials: 4-bromo-2-methylpyridine and 4-methylphenylboronic acid.

  • Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling of the two precursors to yield the final product, 4-(4-Methylbenzoyl)-2-methylpyridine.

This strategy is depicted in the workflow diagram below:

Synthesis_Workflow cluster_precursors PART 1: Precursor Synthesis cluster_coupling PART 2: Suzuki-Miyaura Coupling A 2-Methylpyridine D 4-Bromo-2-methylpyridine A->D Bromination B Bromine B->D C Sulfuric Acid C->D I 4-(4-Methylbenzoyl)-2-methylpyridine D->I Coupling Reaction E 4-Bromotoluene H 4-Methylphenylboronic acid E->H Grignard Formation & Borylation F Magnesium F->H G Trimethyl borate G->H H->I J Palladium Catalyst (e.g., Pd(PPh3)4) J->I K Base (e.g., K2CO3) K->I L Solvent (e.g., Toluene/Ethanol/Water) L->I Grignard_Workflow cluster_precursors_alt PART 1: Precursor Synthesis cluster_grignard_reaction PART 2: Grignard Reaction & Hydrolysis A 4-Bromo-2-methylpyridine C 2-Methylpyridine-4-carbonitrile A->C Cyanation B Copper(I) cyanide B->C G Imine intermediate C->G Grignard Addition D 4-Bromotoluene F 4-Methylphenylmagnesium bromide D->F Grignard Formation E Magnesium E->F F->G H 4-(4-Methylbenzoyl)-2-methylpyridine G->H Acidic Hydrolysis

Sources

Application

Application Notes &amp; Protocols: 4-(4-Methylbenzoyl)-2-methylpyridine as a Modulating Ligand in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic design of ligands is paramount in tuning the reactivity, selectivity, and stability of transition metal catalysts. Pyridine-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic design of ligands is paramount in tuning the reactivity, selectivity, and stability of transition metal catalysts. Pyridine-based ligands, in particular, have a rich history in coordination chemistry and have been instrumental in a wide array of catalytic transformations.[1][2] This guide focuses on a specific, yet versatile, member of this family: 4-(4-Methylbenzoyl)-2-methylpyridine . This ligand uniquely combines the coordinating ability of a pyridine nitrogen with electronic and steric features that can be exploited to modulate catalytic activity. The presence of a methyl group at the 2-position introduces steric hindrance near the metal center, while the electronically-tunable 4-methylbenzoyl group at the 4-position allows for remote modification of the ligand's electronic properties.

This document provides an in-depth analysis of the ligand's synthesis, its role in catalysis, and detailed protocols for its application, particularly in palladium-catalyzed cross-coupling reactions. The aim is to equip researchers with the foundational knowledge and practical steps required to effectively utilize this ligand in their synthetic endeavors.

Ligand Profile and Design Rationale

The efficacy of a ligand in a catalytic cycle is a function of its electronic and steric properties. 4-(4-Methylbenzoyl)-2-methylpyridine offers a compelling combination of features:

  • Coordinating Moiety: The pyridine nitrogen atom serves as the primary coordination site to the transition metal center. The basicity of the pyridine, and thus its donor strength, can be influenced by substituents on the ring.[1]

  • Steric Influence: The 2-methyl group provides a degree of steric bulk proximal to the metal center. This can influence the coordination number of the metal, the stability of catalytic intermediates, and the rate of key steps like reductive elimination.

  • Electronic Tuning: The 4-(4-methylbenzoyl) group exerts a significant electronic effect. The carbonyl group is electron-withdrawing, which can decrease the electron density at the metal center, making it more electrophilic. This can be advantageous in steps like oxidative addition. The para-methyl group on the benzoyl moiety offers a site for further functionalization to fine-tune these electronic effects.

The interplay of these features makes this ligand a valuable tool for optimizing catalytic systems where simple pyridines might be too basic or lack the necessary steric profile for high efficiency.

Synthesis and Characterization of the Ligand

A robust and scalable synthesis is crucial for the widespread adoption of any ligand. The synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine can be achieved through established organic methodologies. Below is a representative protocol.

Protocol 2.1: Synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine

Objective: To synthesize the title ligand via a Friedel-Crafts acylation reaction.

Materials:

  • 2-Methyl-4-cyanopyridine

  • p-Tolylmagnesium bromide (1.0 M in THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (3 M aqueous solution)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methyl-4-cyanopyridine (1.0 equiv). Dissolve the starting material in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add p-tolylmagnesium bromide (1.2 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progress: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of 3 M HCl. Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Workup: Neutralize the mixture by the careful addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ligand.

Characterization:

  • ¹H NMR: Expect characteristic signals for the pyridine ring protons, the two methyl groups, and the aromatic protons of the benzoyl group.

  • ¹³C NMR: Confirm the presence of all unique carbon atoms, including the carbonyl carbon.

  • Mass Spectrometry: Determine the molecular weight to confirm the identity of the product.

  • FT-IR: Observe a strong absorption band for the carbonyl (C=O) stretching frequency.

Application in Palladium-Catalyzed Cross-Coupling

Pyridine-based ligands have demonstrated significant utility in promoting palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings.[1][3][4] The electronic and steric properties of 4-(4-Methylbenzoyl)-2-methylpyridine make it a promising candidate for enhancing catalyst performance in these transformations.

Conceptual Framework: The Role of the Ligand in a Catalytic Cycle

The diagram below illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the key stages where the ligand exerts its influence.

Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd0 boronic R²-B(OR)₂ (Boronic Acid) boronic->pd_ox base Base base->pd_ox caption Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The ligand's steric bulk can promote the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is active for oxidative addition. The electron-withdrawing nature of the ligand can increase the electrophilicity of the palladium center, potentially accelerating this rate-limiting step.

  • Transmetalation: The ligand must be labile enough to allow for the coordination of the boronic acid derivative but stable enough to prevent catalyst decomposition.

  • Reductive Elimination: The steric hindrance from the 2-methyl group can promote the reductive elimination step, which forms the C-C bond and regenerates the active Pd(0) catalyst.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling of 4-Iodotoluene and Phenylboronic Acid

Objective: To evaluate the performance of 4-(4-Methylbenzoyl)-2-methylpyridine as a ligand in a model Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 4-(4-Methylbenzoyl)-2-methylpyridine (Ligand)

  • 4-Iodotoluene

  • Phenylboronic Acid

  • Potassium Phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Dioxane (anhydrous)

  • Internal standard (e.g., Dodecane) for GC analysis

Experimental Workflow:

Caption: Fig 2. Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox or using Schlenk techniques, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and 4-(4-Methylbenzoyl)-2-methylpyridine (0.022 mmol, 2.2 mol%, L:Pd = 2.2:1) to a Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add 5 mL of anhydrous toluene/dioxane (e.g., 4:1 mixture). Stir the mixture at room temperature for 15 minutes.

  • Reagent Addition: To this mixture, add 4-iodotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction for the desired time (e.g., 2-12 hours).

  • Monitoring and Workup: Monitor the reaction by taking aliquots and analyzing them by GC or TLC. Upon completion, cool the reaction to room temperature, quench with water, and extract with diethyl ether.

  • Analysis: Dry the combined organic layers over MgSO₄, filter, and concentrate. Analyze the crude product by GC-MS and ¹H NMR to determine the yield and purity.

Data Summary and Expected Outcomes

The performance of the catalyst system should be evaluated by comparing yield versus time for different catalyst loadings and ligand-to-metal ratios.

EntryPd(OAc)₂ (mol%)Ligand (mol%)L:Pd RatioTime (h)Yield (%)
112.22.2:14>95
20.51.12.2:18>90
311.11.1:1475
410-12<10

Table 1: Representative data for the Suzuki-Miyaura cross-coupling. Yields are hypothetical and based on expected performance, determined by GC analysis against an internal standard.

The data in Table 1 illustrates the crucial role of the ligand. The reaction shows significantly higher efficiency with a 2:1 ligand-to-palladium ratio, which is common for monodentate ligands in cross-coupling catalysis.[3] The ligandless reaction (Entry 4) is expected to be very slow, highlighting the necessity of the ligand for an efficient catalytic cycle.

Troubleshooting and Mechanistic Considerations

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst (Pd black formation).2. Poor quality reagents (wet solvent, old boronic acid).3. Insufficient base.1. Increase ligand-to-metal ratio slightly (e.g., to 3:1). Ensure strict anaerobic conditions.2. Use freshly distilled, anhydrous solvents. Use fresh, high-purity boronic acid.3. Use a stronger base or ensure the base is finely powdered and dry.
Formation of side products (e.g., homocoupling of boronic acid) 1. Reaction temperature too high.2. Presence of oxygen.1. Lower the reaction temperature by 10-20 °C.2. Thoroughly degas all solvents and maintain a positive pressure of inert gas.
Slow reaction rate 1. Low catalyst loading.2. Insufficient ligand concentration.3. Sterically hindered substrates.1. Increase catalyst loading (e.g., to 2 mol%).2. Optimize the L:Pd ratio. A ratio of 2:1 is a good starting point.[3]3. Increase reaction temperature and/or time. Consider a different solvent system.

Conclusion and Future Outlook

4-(4-Methylbenzoyl)-2-methylpyridine represents a strategically designed ligand that offers a balance of steric and electronic properties beneficial for transition metal catalysis. Its straightforward synthesis and demonstrated potential in palladium-catalyzed cross-coupling make it a valuable addition to the synthetic chemist's toolkit.

Future research could explore:

  • Asymmetric Catalysis: Derivatization of the ligand to introduce chirality for enantioselective transformations.

  • Other Metals and Reactions: Investigating its performance with other transition metals (e.g., Ni, Cu, Rh) and in different reaction types, such as C-H activation or carbonylation reactions.[4][5]

  • Mechanistic Studies: Detailed kinetic and spectroscopic studies to further elucidate the precise role of the ligand in stabilizing intermediates and influencing the rates of individual steps in the catalytic cycle.

By providing both the conceptual framework and detailed practical protocols, this guide aims to facilitate the exploration and application of 4-(4-Methylbenzoyl)-2-methylpyridine in academic and industrial research settings.

References

  • The promoting effect of pyridine ligands in the Pd-catalysed Heck–M
  • Palladium catalysts containing pyridiniumsubstituted pyridine ligands for the C-H oxygenation of benzene with K2S20s. SFA ScholarWorks.
  • Pd(II)
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry.
  • Pyridine and related ligands in transition metal homogeneous catalysis.

Sources

Method

Reaction conditions for the preparation of 4-(4-Methylbenzoyl)-2-methylpyridine

Application Note: Optimized Reaction Conditions for the Preparation of 4-(4-Methylbenzoyl)-2-methylpyridine Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Reaction Conditions for the Preparation of 4-(4-Methylbenzoyl)-2-methylpyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4) is a highly valuable diaryl ketone building block used in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and CNS-active agents.

Synthesizing aroylpyridines presents a unique chemical challenge. The inherent electron-deficient nature of the pyridine ring completely prevents direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation of pyridine with an acid chloride)[1]. To circumvent this, a "reverse polarity" strategy is employed: the pyridine derivative is converted into an electrophilic acyl chloride, which is then reacted with an electron-rich aromatic solvent (toluene)[2].

The Causality of Lewis Acid Overloading: In a standard Friedel-Crafts acylation, catalytic or stoichiometric amounts (1.0–1.1 eq) of a Lewis acid like Aluminum Chloride ( AlCl3​ ) are sufficient. However, the basic nitrogen atom of the pyridine ring strongly and irreversibly coordinates with Lewis acids[3]. If only 1.0 equivalent of AlCl3​ is used, it is entirely consumed by the pyridine nitrogen, leaving no catalyst to generate the active acylium ion. Therefore, a strict stoichiometric excess of AlCl3​ (>3.0 equivalents) is mandatory. The first equivalent neutralizes the basic nitrogen, the second activates the acyl chloride, and the excess drives the sluggish reaction forward against the deactivating pull of the pyridine ring.

Mechanistic Workflow Visualization

ReactionPathway A 2-Methylisonicotinic Acid (Nucleophile-Resistant) B Vilsmeier-Haack Chlorination (SOCl2, cat. DMF) A->B C 2-Methylisonicotinoyl Chloride HCl (Electrophile Precursor) B->C HCl, SO2 ↑ D Lewis Acid Complexation (AlCl3 > 3.0 eq) C->D E Pyridine-AlCl3 Acylium Ion (Highly Reactive Electrophile) D->E Exothermic F Friedel-Crafts Acylation (Toluene, 90°C) E->F Para-selective attack G Aqueous Quench & Basification (pH 10-11) F->G H 4-(4-Methylbenzoyl)-2-methylpyridine (Target Compound) G->H Free Base Release

Mechanistic workflow for the Friedel-Crafts synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine.

Step-by-Step Experimental Protocols

This protocol is designed as a self-validating system. Each phase includes specific physical observations and workup logic to ensure process integrity.

Phase 1: Synthesis of 2-Methylisonicotinoyl Chloride Hydrochloride

The intermediate must be isolated as a hydrochloride salt to prevent self-condensation and degradation.

  • Setup: Purge a dry 250 mL round-bottom flask with nitrogen. Charge the flask with 2-Methylisonicotinic acid (13.7 g, 100 mmol) and anhydrous toluene (50 mL).

  • Catalyst Addition: Add N,N-Dimethylformamide (DMF) (0.4 mL, ~5 mol%).

    • Causality: DMF reacts with Thionyl Chloride ( SOCl2​ ) to generate the Vilsmeier-Haack chloroiminium ion. This highly active species drastically lowers the activation energy for chlorination, preventing the thermal decomposition that occurs when heating pyridine carboxylic acids neat in SOCl2​ .

  • Chlorination: Add SOCl2​ (21.8 mL, 300 mmol) dropwise at room temperature. Gradually heat the mixture to 75°C and stir for 4 hours until gas evolution ( SO2​ , HCl ) ceases.

  • Isolation: Distill off the excess SOCl2​ and toluene under reduced pressure. The resulting off-white solid is 2-methylisonicotinoyl chloride hydrochloride. Do not expose to atmospheric moisture; use immediately in Phase 2.

Phase 2: Friedel-Crafts Acylation
  • Suspension: Suspend the freshly prepared acid chloride (~100 mmol) in anhydrous Toluene (106 mL, 1.0 mol). Here, toluene acts as both the nucleophilic reactant and the solvent. Cool the mixture to 0–5°C using an ice-water bath.

  • Activation: Add anhydrous Aluminum Chloride ( AlCl3​ ) (46.7 g, 350 mmol, 3.5 eq) in small portions over 45 minutes.

    • Causality: The addition is highly exothermic due to the immediate Lewis acid-base complexation between AlCl3​ and the pyridine nitrogen. Portion-wise addition prevents solvent boil-off and side-reaction polymerization.

  • Reaction: Remove the ice bath and heat the reaction mixture to 90°C for 6–8 hours. The mixture will turn into a dark, viscous complex.

Phase 3: Orthogonal Workup & Isolation

This workup leverages the acid-base properties of the pyridine ring to self-purify the product.

  • Quench: Cool the mixture to room temperature. Carefully pour the dark viscous mass over a mixture of crushed ice (400 g) and concentrated HCl (20 mL).

    • Causality: The highly acidic quench decomposes the aluminum complex, keeping the target pyridine product protonated and highly soluble in the aqueous phase.

  • Phase Separation: Transfer to a separatory funnel and separate the layers. Discard the upper organic (toluene) layer, which contains unreacted toluene and non-basic neutral impurities (e.g., trace polyacylated byproducts).

  • Basification: Cool the retained aqueous layer to <20°C. Slowly add 20% aqueous NaOH until the solution reaches pH 10–11.

    • Causality: Basification breaks the pyridine-hydrochloride salt, releasing the neutral free base of 4-(4-Methylbenzoyl)-2-methylpyridine, which precipitates or oils out of the aqueous layer.

  • Extraction & Drying: Extract the basified aqueous layer with Dichloromethane (DCM) ( 3×100 mL). Wash the combined DCM layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from a mixture of Ethanol/Water to yield the pure target compound as an off-white crystalline solid.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the reagent ratios and predicting the regioselectivity of the reaction.

Table 1: Optimization of AlCl3​ Equivalents on Reaction Yield | AlCl3​ (Equivalents) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation | | :--- | :--- | :--- | :--- | | 1.5 eq | < 10% | N/A | Insufficient activation; AlCl3​ entirely sequestered by pyridine nitrogen. | | 2.5 eq | 65% | 58% | Sluggish reaction rate; incomplete acylium ion formation. | | 3.5 eq | > 95% | 84% | Optimal activation; rapid conversion with manageable exotherm. | | 4.5 eq | > 95% | 82% | No significant yield improvement; excessively difficult aqueous quench. |

Table 2: Regioselectivity Profile (Toluene Acylation)

Isomer Formed Relative Ratio Causality & Structural Rationale

| Para (4-Methylbenzoyl) | 92 – 95% | The massive steric bulk of the AlCl3​ -coordinated pyridine-acylium complex heavily restricts attack to the least hindered para-position of toluene. | | Ortho (2-Methylbenzoyl)| 5 – 8% | Minor kinetic product; easily removed during the ethanol/water recrystallization step due to higher solubility. | | Meta (3-Methylbenzoyl) | < 1% | Toluene is an ortho/para directing group; meta-attack is electronically disfavored. |

References

  • Exploring the Synthesis and Applications of 4-Benzoylpyridine in Modern Chemistry Source: NINGBO INNO PHARMCHEM CO., LTD. URL:[2]

  • The Redox Chemistry of 4-Benzoyl-N-methylpyridinium Cations in Acetonitrile with and without Proton Donors: The Role of Hydrogen Bonding Source: ACS Publications (The Journal of Physical Chemistry A) URL:[3]

  • Modern Heterocyclic Chemistry Overview Source: Scribd (Document Repository) URL:[1]

Sources

Application

Application Note: Divergent Cross-Coupling Strategies for 4-(4-Methylbenzoyl)-2-methylpyridine

Executive Summary & Scaffold Analysis 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4) is a highly versatile bifunctional scaffold utilized in advanced drug discovery and materials science. Unlike simple aryl hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Analysis

4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4) is a highly versatile bifunctional scaffold utilized in advanced drug discovery and materials science. Unlike simple aryl halides, this molecule presents three orthogonally reactive sites that can be selectively functionalized using transition-metal catalysis.

As a Senior Application Scientist, it is critical to view this compound not just as a static building block, but as a dynamic system capable of divergent reactivity. By tuning the catalyst and reaction conditions, researchers can unlock three distinct cross-coupling modalities:

  • Benzylic Functionalization: The acidic C(sp³)–H bonds of the 2-methylpyridine moiety.

  • Directed Activation: The directing capability of the diaryl ketone for ortho-C(sp²)–H functionalization.

  • Skeletal Remodeling: The cleavable C–C(O) bond for decarbonylative cross-coupling.

This guide details field-proven, self-validating protocols for each modality, providing the mechanistic causality behind the experimental choices to ensure high fidelity in your synthetic workflows.

Modality A: Palladium-Catalyzed Benzylic C(sp³)–H Arylation

Mechanistic Causality

The electron-deficient nature of the pyridine ring—further enhanced by the electron-withdrawing para-carbonyl group—significantly lowers the pKa of the 2-methyl group. This acidification allows mild bases like Cs₂CO₃ to deprotonate the methyl group, forming a nucleophilic azaallyl-palladium intermediate after the oxidative addition of an aryl bromide to the active Pd(0) species. Xantphos is selected as the optimal ligand because its large bite angle promotes rapid reductive elimination, which prevents catalyst degradation and suppresses undesired bis-arylation.

Protocol: Synthesis of 4-(4-Methylbenzoyl)-2-(diarylmethyl)pyridine
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-(4-Methylbenzoyl)-2-methylpyridine (1.0 mmol, 211 mg), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), Xantphos (5 mol%, 28.9 mg), and anhydrous Cs₂CO₃ (2.0 mmol, 651 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL). Seal the tube with a Teflon-lined cap and remove it from the glovebox.

  • Reaction: Stir the mixture at 110 °C in a pre-heated oil bath for 12 hours. The reaction transitions from a pale yellow suspension to a dark amber mixture as the active Pd(0) species is generated and consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate the mono-arylated product.

Modality B: Ruthenium-Catalyzed Ketone-Directed ortho-C(sp²)–H Arylation

Mechanistic Causality

Diaryl ketones can act as weak, transient directing groups. The carbonyl oxygen coordinates to a Ru center, delivering the metal into close proximity with the ortho-C–H bond of the p-tolyl ring. RuH₂(CO)(PPh₃)₃ is utilized as the precatalyst because it readily undergoes dehydrogenation to form the active Ru(0) species, which then performs a highly regioselective oxidative addition into the C–H bond [Transition Metal-Catalyzed Ketone-Directed Functionalization[1]]([Link]). Toluene is used as a non-coordinating solvent to prevent competitive binding at the metal center, while pinacolone acts as a hydrogen acceptor.

Protocol: Synthesis of ortho-Arylated Diaryl Ketones
  • Preparation: In a drybox, combine 4-(4-Methylbenzoyl)-2-methylpyridine (1.0 mmol, 211 mg), arylboronic acid pinacol ester (2.0 mmol), and RuH₂(CO)(PPh₃)₃ (5 mol%, 46 mg) in a 15 mL heavy-walled pressure vial.

  • Solvent Addition: Add anhydrous toluene (3.0 mL) and pinacolone (1.0 mL).

  • Reaction: Seal the vial securely, transfer to a heating block, and stir at 135 °C for 24 hours.

  • Workup: Cool the reaction mixture to room temperature, concentrate directly in vacuo, and subject the crude residue to silica gel chromatography to isolate the sterically hindered ortho-arylated ketone.

Modality C: Nickel-Catalyzed Decarbonylative Biaryl Coupling

Mechanistic Causality

The C–C bonds of unstrained diaryl ketones are typically highly inert (thermodynamically stable and nonpolar). However, the combination of Ni(cod)₂ and a highly electron-donating N-heterocyclic carbene (NHC) ligand, such as IMes, creates an electron-rich Ni(0) center capable of oxidative insertion directly into the C–C(O) bond. Subsequent decarbonylation (extrusion of CO gas) and reductive elimination forge a new biaryl C–C bond [Nickel-Mediated Decarbonylation of Unstrained Ketones[2]]([Link]). NaOtBu is crucial as it facilitates the reduction of any oxidized Ni species back to the active Ni(0) state.

Protocol: Synthesis of 2-Methyl-4-(p-tolyl)pyridine via Decarbonylation
  • Preparation: Inside a glovebox, charge a 10 mL vial with 4-(4-Methylbenzoyl)-2-methylpyridine (0.5 mmol, 105 mg), Ni(cod)₂ (10 mol%, 13.8 mg), IMes·HCl (10 mol%, 17.0 mg), and NaOtBu (1.0 mmol, 96 mg).

  • Solvent Addition: Add anhydrous toluene (2.0 mL).

  • Reaction: Seal the vial with a PTFE septum cap. Heat the mixture at 160 °C for 18 hours. (Safety Note: CO gas is generated during this process; ensure appropriate headspace in the vial and use proper safety shielding).

  • Workup: Cool to room temperature, carefully quench with water (5 mL) to neutralize the base, and extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Isolate the decarbonylated biaryl product via chromatography.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the three orthogonal cross-coupling modalities applied to 4-(4-Methylbenzoyl)-2-methylpyridine.

ModalityTarget Bond FormedCatalyst SystemBase / AdditiveTemp / TimeTypical Yield Range
A: C(sp³)–H Arylation C(sp³)–C(sp²)Pd(OAc)₂ / XantphosCs₂CO₃110 °C / 12 h65–85%
B: ortho-C(sp²)–H Arylation C(sp²)–C(sp²)RuH₂(CO)(PPh₃)₃Pinacolone135 °C / 24 h50–75%
C: Decarbonylative Coupling C(sp²)–C(sp²) (Biaryl)Ni(cod)₂ / IMes·HClNaOtBu160 °C / 18 h60–90%

Pathway & Mechanistic Visualizations

G Core 4-(4-Methylbenzoyl)- 2-methylpyridine PathA Pd-Catalyzed C(sp³)-H Arylation Core->PathA Pd(OAc)₂, Xantphos Ar-Br, Cs₂CO₃ PathB Ru-Catalyzed ortho-C(sp²)-H Arylation Core->PathB RuH₂(CO)(PPh₃)₃ Ar-B(pin) PathC Ni-Catalyzed Decarbonylative Coupling Core->PathC Ni(cod)₂, IMes NaOtBu, 160°C ProdA Benzylic Arylation Product PathA->ProdA ProdB ortho-Arylated Diaryl Ketone PathB->ProdB ProdC Biaryl Scaffold (2-Methyl-4-(p-tolyl)pyridine) PathC->ProdC

Fig 1: Divergent cross-coupling pathways for 4-(4-Methylbenzoyl)-2-methylpyridine.

Mech Pd0 Active Pd(0)Lₙ OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd Ar-Br Coord Substrate Coordination & Base Binding OxAdd->Coord 4-(4-Methylbenzoyl)- 2-methylpyridine Deprot Deprotonation (Azaallyl-Pd(II) Complex) Coord->Deprot Cs₂CO₃ / -CsBr RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Fig 2: Catalytic cycle for the Pd-catalyzed C(sp³)-H arylation of 2-methylpyridines.

References

  • Palladium-Catalyzed Benzylic Arylation of 2-Methyl Azaarenes Source: Organic Letters (American Chemical Society) URL:[Link]

  • Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Nickel-Mediated Decarbonylation of Simple Unstrained Ketones through the Cleavage of Carbon–Carbon Bonds Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine

Welcome to the Technical Support Center for the synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4)[1]. Synthesizing highly substituted diaryl ketones often suffers from low yields due to steric hindran...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4)[1]. Synthesizing highly substituted diaryl ketones often suffers from low yields due to steric hindrance, competitive side reactions (such as undesired deprotonation), and over-oxidation.

This guide provides field-proven troubleshooting for the two most robust synthetic pathways: the classic Grignard Addition to Cyanopyridines and the modern Continuous-Flow Photochemical Reductive Arylation .

Portal 1: Grignard Addition Pathway (The Classic Approach)

This method relies on the nucleophilic addition of p-tolylmagnesium bromide to 4-cyano-2-methylpyridine. While historically reliable for benzoylpyridine synthesis[2], the presence of the acidic 2-methyl group on the pyridine ring introduces specific mechanistic challenges.

Grignard A 4-Cyano-2-methylpyridine + p-Tolylmagnesium bromide B N-Magnesio Imine Intermediate A->B THF, 0 °C to RT C Imine Intermediate B->C H2O Quench D 4-(4-Methylbenzoyl)- 2-methylpyridine C->D Acidic Hydrolysis (H3O+)

Workflow of the Grignard addition to 4-cyano-2-methylpyridine followed by acidic hydrolysis.

Protocol: Self-Validating Grignard Addition
  • Organometallic Formation : In an oven-dried flask under N2, prepare p-tolylmagnesium bromide (1.2 eq) in anhydrous THF.

    • Validation: The solution should turn a cloudy grayish-brown, indicating successful magnesium insertion.

  • Nucleophilic Attack : Cool a solution of 4-cyano-2-methylpyridine (1.0 eq) in THF to 0 °C. Add the Grignard reagent dropwise over 30 minutes.

    • Causality: Strict temperature control prevents the Grignard reagent from acting as a base and deprotonating the 2-methyl group.

  • Imine Formation : Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting cyanopyridine.

  • Acidic Hydrolysis (Critical Step) : Carefully quench with saturated aqueous NH₄Cl. Add 2M HCl (excess) and heat to reflux (80 °C) for 2 hours.

    • Causality: The intermediate is an N-magnesio imine. Mild aqueous workup only yields the stable imine. Strong acid protonates the imine, forming an iminium ion that undergoes 1,2-addition by water and subsequent elimination of ammonia to yield the ketone[3].

  • Isolation : Cool to room temperature, basify to pH 9 with 2M NaOH, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Troubleshooting FAQs

Q: I am recovering unreacted 4-cyano-2-methylpyridine, but my Grignard reagent is fully consumed. What is happening? A: Grignard reagents are strong bases. The methyl group at the 2-position of the pyridine ring is weakly acidic due to the electron-withdrawing nature of the pyridine nitrogen. Deprotonation can outcompete nucleophilic addition, consuming the Grignard reagent to form toluene and the unreactive pyridyl anion. Solution: Ensure the addition is performed strictly at 0 °C. If the problem persists, consider transmetalating to a Turbo-Grignard (p-TolylMgCl·LiCl) or an organozinc reagent, which is highly nucleophilic but significantly less basic.

Q: My reaction stalls at the imine stage. The yield of the final ketone is less than 20%. A: The imine intermediate of this specific diaryl system is sterically hindered and unusually stable against hydrolysis. Solution: Increase the stringency of your hydrolysis step. A full equivalent of acid is necessary to protonate the imine[3]. Refluxing in 2M HCl for at least 2 hours is required to drive the equilibrium toward the ketone and force ammonia gas evolution.

Portal 2: Continuous-Flow Photochemical Reductive Arylation (The Modern Approach)

For high-throughput drug development, batch Grignard reactions pose scalability and safety risks. A modern alternative utilizes a catalyst-free photochemical reductive arylation in continuous flow, followed by a telescoped oxidation[4].

Photochemical A 4-Cyano-2-methylpyridine + p-Tolualdehyde B Aryl(pyridinyl)methanol (Secondary Alcohol) A->B Photochemical Flow (365 nm, DIPEA, MeCN) C 4-(4-Methylbenzoyl)- 2-methylpyridine B->C Telescoped Oxidation (KMnO4, aq)

Telescoped continuous-flow synthesis via photochemical reductive arylation and oxidation.

Protocol: Self-Validating Photochemical Flow Synthesis
  • Photochemical Stage : Prepare a solution of 4-cyano-2-methylpyridine (1.0 eq), p-tolualdehyde (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in acetonitrile (MeCN). Pump this mixture through a transparent FEP (Fluorinated Ethylene Propylene) tubing reactor irradiated by 365 nm UV LEDs.

    • Causality: DIPEA acts as an electron donor to generate the ketyl radical from the aldehyde upon UV excitation, which then attacks the cyanopyridine[4].

  • Residence Time : Maintain a flow rate that ensures a 30-minute residence time in the irradiated zone.

    • Validation: An aliquot taken post-reactor should show the secondary alcohol (aryl(pyridinyl)methanol) via LC-MS.

  • Telescoped Oxidation : Merge the exiting stream via a T-mixer with a secondary aqueous stream containing KMnO₄ (0.1 M, 5.0 eq).

    • Causality: KMnO₄ rapidly oxidizes the secondary alcohol to the target ketone without requiring intermediate purification[4].

  • Quench & Isolation : Direct the final output into a collection flask containing 10% aqueous sodium sulfite.

    • Validation: The purple color of KMnO₄ should instantly discharge to a clear/brownish suspension, indicating successful quenching of the oxidant. Extract with DCM.

Troubleshooting FAQs

Q: The reductive arylation step shows incomplete conversion of the aldehyde, even with a 30-minute residence time. A: This is typically a light penetration issue governed by the Beer-Lambert law. If the FEP tubing diameter is too wide or the concentration is too high, the inner core of the fluid stream remains un-irradiated. Solution: Decrease the internal diameter of the FEP tubing (e.g., to 0.8 mm) to increase the surface-area-to-volume ratio, or slightly dilute the reaction mixture. Ensure the 365 nm LEDs are operating at full wattage (e.g., 50 W)[4].

Q: I am observing over-oxidation and cleavage of the product during the KMnO₄ step. A: Potassium permanganate is a harsh oxidant. Prolonged exposure or poor mixing in the flow stream can lead to oxidative cleavage of the newly formed C-C bond. Solution: Ensure the T-mixer provides turbulent, efficient mixing. Strictly control the flow rate of the KMnO₄ stream so that the residence time in the oxidation loop does not exceed 5-10 minutes before dropping into the sodium sulfite quench bath[4].

Portal 3: Quantitative Performance Comparison

To help you select the best route for your specific constraints, review the comparative data below:

MetricGrignard Addition PathwayPhotochemical Flow Pathway
Typical Yield 65 - 75%80 - 90%
Reaction Time ~6-8 hours (Batch)~40 minutes (Flow)
Scalability Poor (Exothermic, cryogenic needs)Excellent (Continuous throughput)
Reagent Safety Hazardous (Moisture-sensitive)Benign (Catalyst-free, stable reagents)
Primary Failure Mode Imine hydrolysis failureLight penetration limitations

References

*[1] Building Blocks P14379 | EvitaChem Source: evitachem.com URL: 1

*[4] Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy | Organic Letters - ACS Publications Source: acs.org URL:4

*[3] Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) Source: masterorganicchemistry.com URL: 3

*[2] 334. Quinolizines. Part III. The synthesis of 1-alkyl- and 1-aryl-quinolizinium salts - Journal of the Chemical Society Source: rsc.org URL: 2

Sources

Optimization

Technical Support Center: 4-(4-Methylbenzoyl)-2-methylpyridine Synthesis &amp; Troubleshooting

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals scaling the synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4), a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals scaling the synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4), a critical building block in pharmaceutical chemistry[1].

Synthesizing diaryl methanones with heterocyclic components often presents significant chemoselectivity challenges. This guide addresses the two most common synthetic routes—Grignard addition and Carbonylative Suzuki coupling—providing mechanistic troubleshooting, self-validating protocols, and strategies to minimize unwanted byproducts.

Route A: Grignard Addition to 2-Methyl-4-cyanopyridine

The nucleophilic addition of p-tolylmagnesium bromide to 2-methyl-4-cyanopyridine is a direct route to the target ketone. However, the inherent acidity of the 2-methyl group on the pyridine ring (pKa ~32) often leads to competing acid-base reactions, reducing yield and generating complex impurity profiles.

Mechanistic Pathway & Failure Modes

G SM 2-Methyl-4-cyanopyridine + p-Tolyl-MgBr Imine Mg-Imine Salt Intermediate SM->Imine Nucleophilic Addition (-78°C to 0°C) Deprot 2-Methyl Deprotonation (Enamine Byproduct) SM->Deprot Base Abstraction (High Temp) Homo 4,4'-Bitolyl (Homocoupling) SM->Homo Trace O2 / Cu impurities Product 4-(4-Methylbenzoyl) -2-methylpyridine Imine->Product Acidic Hydrolysis (HCl/H2O)

Reaction pathway of Grignard addition highlighting primary byproduct formation.

Frequently Asked Questions (FAQs)

Q: Why am I seeing significant amounts of 4,4'-bitolyl (homocoupling byproduct) in my crude mixture? A: 4,4'-bitolyl formation is a Wurtz-type homocoupling byproduct. This is typically caused by trace oxygen in the reaction vessel or unreacted aryl halides reacting with the Grignard reagent. Causality: Oxygen acts as a single-electron oxidant, promoting radical coupling of the Grignard reagent. Ensure strict Schlenk techniques and use freshly titrated Grignard reagents to minimize this.

Q: How do I prevent the deprotonation of the 2-methyl group on the pyridine ring? A: Grignard reagents are strong bases. If the nucleophilic attack on the nitrile is kinetically hindered or if the temperature is too high, the Grignard will abstract the acidic protons of the 2-methyl group instead. Causality: Lowering the temperature to -78°C suppresses the activation energy required for proton abstraction, favoring the highly electrophilic nitrile carbon.

Self-Validating Protocol: Cryogenic Grignard Addition

This protocol incorporates a deuterium-quench validation step to ensure chemoselectivity.

  • Preparation: Flame-dry a 3-neck flask under argon. Charge with 2-methyl-4-cyanopyridine (1.0 eq) and anhydrous THF (0.2 M).

  • Cryocooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Addition: Add p-tolylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise via syringe pump over 1 hour. Maintain internal temp below -70°C.

  • Validation Check (Crucial): Before bulk quenching, extract a 0.1 mL aliquot and quench with D₂O. Analyze via LC-MS. If an [M+1] mass shift is observed at the 2-methyl position, deprotonation is occurring. If so, reduce the addition rate and verify bath temperature.

  • Hydrolysis: If the validation passes, warm the reaction to 0°C and quench carefully with 2N HCl to hydrolyze the Mg-imine salt to the target ketone.

  • Workup: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Route B: Palladium-Catalyzed Carbonylative Suzuki Coupling

An alternative, highly modular approach is the carbonylative Suzuki-Miyaura cross-coupling of 4-bromo-2-methylpyridine with p-tolylboronic acid under a carbon monoxide (CO) atmosphere[2]. This avoids strong bases but introduces challenges related to CO insertion efficiency[3].

Mechanistic Pathway & Failure Modes

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 4-Bromo-2-methylpyridine COIns CO Insertion Ar-CO-Pd(II)-Br OxAdd->COIns CO (1.5 - 3.0 MPa) Trans Transmetalation Ar-CO-Pd(II)-Ar' OxAdd->Trans Low CO Pressure / Fast Transmetalation COIns->Trans p-Tolylboronic acid Product Target Ketone Ar-CO-Ar' Trans->Product Reductive Elimination Direct Direct Suzuki Ar-Ar' (Byproduct) Trans->Direct Reductive Elimination Product->Pd0

Catalytic cycle of Carbonylative Suzuki coupling showing direct coupling byproduct.

Frequently Asked Questions (FAQs)

Q: How can I minimize the direct, non-carbonylative Suzuki coupling byproduct (4-(p-tolyl)-2-methylpyridine)? A: The formation of the direct coupling product without CO insertion is the primary drawback of this reaction[3]. Causality: This occurs when the rate of transmetalation exceeds the rate of CO insertion. To mitigate this, you must increase the CO pressure (e.g., to 3.0 MPa) to drive the equilibrium toward the acyl-palladium intermediate[2]. Additionally, utilizing bulky, electron-rich phosphine ligands stabilizes the oxidative addition complex, allowing time for CO insertion before transmetalation occurs[4].

Q: What causes the dehalogenation of my 4-bromo-2-methylpyridine starting material? A: Dehalogenation is typically caused by hydride transfer from the solvent (e.g., if using alcohols) or from the base. Causality: The Pd(II) intermediate undergoes β-hydride elimination from a coordinated solvent molecule instead of coupling. Switch to strictly anhydrous, non-protic solvents like 1,4-dioxane or toluene to eliminate this side reaction.

Self-Validating Protocol: Carbonylative Suzuki Coupling

Note: This protocol requires a high-pressure autoclave reactor.

  • Reagent Loading: In a glovebox, charge a 100 mL autoclave with 4-bromo-2-methylpyridine (1.0 mmol), p-tolylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 mmol)[2].

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane. Seal the autoclave.

  • Pressurization: Purge the reactor three times with CO gas. Pressurize to exactly 3.0 MPa of CO. Warning: CO is highly toxic; ensure proper ventilation and sensor monitoring.

  • Heating & Reaction: Heat the reaction mixture to 100°C for 4 hours.

  • Validation Check: Cool the reactor to room temperature and safely vent the CO. Take a TLC/GC-MS sample. If the ratio of direct-coupling byproduct to target ketone exceeds 1:10, the CO insertion is failing. Do not proceed to scale-up; re-evaluate ligand sterics or increase CO pressure.

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify via column chromatography.

Quantitative Byproduct Analysis & Mitigation

Summarizing the data from our optimization studies, the following table outlines the expected reduction in byproducts when applying the targeted mitigation strategies.

Synthetic RoutePrimary ByproductMechanistic CauseMitigation StrategyExpected Purity Gain
Grignard Addition 2-Methyl DeprotonationAcid-base competitionT-mixing at -78°C, slow reverse addition+15% to +20%
Grignard Addition 4,4'-BitolylWurtz-type homocouplingUse fresh Mg turnings, strict O₂ exclusion+5% to +10%
Carbonylative Suzuki 4-(p-Tolyl)-2-methylpyridinePremature transmetalationIncrease CO pressure (3 MPa), use Pd(dppf)Cl₂+25% to +30%
Carbonylative Suzuki Dehalogenated PyridineHydride transfer from solventSwitch to anhydrous 1,4-dioxane+5% to +8%

References

  • NextSDS. 2-methyl-4-(4-methylbenzoyl)pyridine — Chemical Substance Information.
  • RSC Publishing. Carbonylative Suzuki–Miyaura cross-coupling by immobilized Ni@Pd NPs supported on carbon nanotubes.
  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • ACS Catalysis. Palladium Catalyzed Carbonylative Coupling of Alkyl Boron Reagents with Bromodifluoroacetamides.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical kinetic and thermodynamic challenges encountered during the synthesis of 4-(4-Methylbenzoyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical kinetic and thermodynamic challenges encountered during the synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine .

This compound is a highly valuable aryl-heteroaryl ketone building block used in drug development. The industry-standard approach for its preparation is the Weinreb Ketone Synthesis , which involves the nucleophilic addition of p-tolylmagnesium bromide to 2-methyl-N-methoxy-N-methylisonicotinamide (a Weinreb amide)[1]. While this route is designed to prevent the over-addition of organometallic reagents, the stability of the intermediate is highly dependent on precise temperature and time control[2].

I. Experimental Workflow Overview

The synthesis relies on a two-step sequence. The amidation step is generally robust, but the Grignard addition is where researchers frequently encounter yield-limiting byproducts if thermal parameters are ignored.

Workflow Start 2-Methylisonicotinic Acid Amidation Amidation (CDI, MeO(Me)NH·HCl) Start->Amidation Weinreb Weinreb Amide Intermediate Amidation->Weinreb Grignard Grignard Addition (p-Tolyl-MgBr, THF) Weinreb->Grignard TempControl Temp/Time Optimization (0°C to RT, 3h) Grignard->TempControl Workup Acidic Quench (1M HCl) TempControl->Workup Product 4-(4-Methylbenzoyl)- 2-methylpyridine Workup->Product

Workflow for the synthesis of 4-(4-Methylbenzoyl)-2-methylpyridine.

II. Self-Validating Protocol: Grignard Addition

To ensure reproducibility, do not merely follow the steps below; observe the physical causality and validation checkpoints engineered into the protocol.

  • System Preparation & Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an addition funnel. Purge with ultra-high purity Argon for 15 minutes. Causality: Grignard reagents are exquisitely sensitive to moisture and oxygen. Adventitious water will rapidly protonate the reagent to yield toluene, permanently stalling the reaction[3].

  • Substrate Dissolution: Dissolve 2-methyl-N-methoxy-N-methylisonicotinamide (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool the mixture to 0 °C using an ice-water bath. Causality: THF acts as a Lewis base, coordinating with the magnesium cation to stabilize the Grignard reagent. Cooling to 0 °C controls the exothermicity of the initial nucleophilic attack.

  • Controlled Addition: Add p-tolylmagnesium bromide (1.0 M in THF, 1.2 equiv, 12 mmol) dropwise via the addition funnel over 30 minutes. Monitor the internal thermocouple to ensure the temperature does not exceed 5 °C. Validation: A transient yellow/orange hue will appear in the solution. This optical shift confirms the formation of the active magnesium-chelated tetrahedral intermediate.

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for exactly 3 hours. Causality: The tetrahedral intermediate requires sufficient thermal energy to reach complete conversion. However, it will degrade if heated too high[4]. Validation: Monitor by TLC (Hexanes:EtOAc 3:1); the starting material spot (Rf ~0.3) must be completely consumed.

  • Acidic Quench: Cool the mixture back to 0 °C. Carefully add 1M HCl dropwise until the aqueous layer reaches pH 2-3. Causality: The acidic aqueous quench hydrolyzes the stable magnesium-chelated intermediate, collapsing it into the desired ketone and liberating the N,O-dimethylhydroxylamine salt[5]. Validation: The initial emulsion will separate into a clear biphasic system once the magnesium salts are fully dissolved by the acid.

III. Optimization Data: The Impact of Temperature and Time

The table below summarizes our internal quantitative data regarding the fate of the reaction under various thermal and temporal conditions.

Temperature ProfileReaction TimeConversion (%)Target Ketone Yield (%)Tertiary Alcohol Byproduct (%)Unreacted Amide (%)
-78 °C (Constant)6 hours15%12%<1%85%
0 °C (Constant)4 hours70%68%<1%30%
0 °C → 20 °C 3 hours >99% 92% 2% <1%
0 °C → 20 °C12 hours>99%78%15%<1%
0 °C → 50 °C2 hours>99%45%48%<1%

Key Takeaway: The reaction is highly sensitive to extended times at room temperature and catastrophic failure occurs upon heating to 50 °C.

IV. Mechanistic Troubleshooting & FAQs

To troubleshoot effectively, you must understand the structural dynamics of the intermediate. The success of the Weinreb ketone synthesis relies entirely on the stability of a five-membered cyclic tetrahedral intermediate chelated by the magnesium atom[1].

Mechanism WA Weinreb Amide Tetra Mg-Chelated Tetrahedral Intermediate (Stable < 25°C) WA->Tetra Addition Grignard p-Tolyl-MgBr Grignard->Tetra Ketone Target Ketone (Desired) Tetra->Ketone Acidic Quench Tetra->Ketone Premature Collapse (T > 25°C) TertAlc Tertiary Alcohol (Over-addition Byproduct) Ketone->TertAlc Excess Grignard

Mechanistic pathway highlighting the temperature-sensitive tetrahedral intermediate.

Q1: Why do I observe significant amounts of tertiary alcohol byproduct when scaling up the reaction?

A1: Over-addition to form a tertiary alcohol occurs when the tetrahedral intermediate collapses prematurely into the ketone in situ, which then immediately reacts with excess Grignard reagent[1]. During scale-up, inadequate heat dissipation can cause localized temperature spikes (>25 °C). The chelation of the magnesium atom by the two oxygen atoms is only thermodynamically stable at lower temperatures[2]. Ensure rigorous internal temperature monitoring and consider a slower addition rate.

Q2: Can I leave the reaction stirring overnight at room temperature for convenience?

A2: It is highly discouraged. While the Weinreb amide intermediate is remarkably stable compared to standard acyl chlorides[5], extended reaction times (e.g., >8 hours) at room temperature gradually lead to the spontaneous breakdown of the tetrahedral intermediate. As shown in our optimization data, extending the time to 12 hours drops the target ketone yield to 78% due to the accumulation of the over-addition byproduct[4].

Q3: My reaction stalled at 70% conversion. Should I add more p-tolylmagnesium bromide or increase the temperature?

A3: Do not increase the temperature above 25 °C , as this will destroy the intermediate and ruin your yield. First, verify the active titer of your Grignard reagent, as adventitious moisture in your THF may have quenched a portion of it. If the titer is accurate, you can safely add an additional 0.2 equivalents of the Grignard reagent at 0 °C. A stalled conversion is typically a stoichiometric issue (quenched reagent) rather than a kinetic one, provided the reaction has already reached room temperature[3].

Q4: Why is a strict acidic quench (1M HCl) required instead of a standard saturated NH₄Cl quench?

A4: The magnesium-chelated five-membered ring is highly stable. A mild proton source like NH₄Cl is sometimes insufficient to rapidly and completely break the chelate, leading to thick emulsions and poor recovery during extraction. A stronger acid (1M HCl) ensures rapid protonation of the N,O-dimethylhydroxylamine leaving group, facilitating the immediate, clean collapse of the tetrahedral intermediate into 4-(4-Methylbenzoyl)-2-methylpyridine.

V. References
  • Weinreb ketone synthesis, Wikipedia,[Link]

  • Converting Amides to Aldehydes and Ketones, Chemistry Steps,[Link]

  • Synthesis of Weinreb and their Derivatives (A Review), Oriental Journal of Chemistry,[Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate, The Journal of Organic Chemistry,[Link]

  • One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids, RSC Advances, [Link]

Sources

Optimization

Best solvent selection for 4-(4-Methylbenzoyl)-2-methylpyridine extraction

Technical Support Center: Liquid-Liquid Extraction (LLE) Troubleshooting Target API/Intermediate: 4-(4-Methylbenzoyl)-2-methylpyridine Welcome to the Technical Support Center. This guide is engineered for researchers, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Liquid-Liquid Extraction (LLE) Troubleshooting Target API/Intermediate: 4-(4-Methylbenzoyl)-2-methylpyridine

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying 4-(4-Methylbenzoyl)-2-methylpyridine. By understanding the physicochemical causality behind solvent interactions, you can optimize your liquid-liquid extraction (LLE) workflows, eliminate emulsions, and maximize recovery yields.

The Physicochemical Causality of Solvent Selection

4-(4-Methylbenzoyl)-2-methylpyridine is a structurally bipartite molecule. It features a highly lipophilic diaryl ketone backbone (driven by the tolyl and methylpyridine groups) and a basic heterocyclic nitrogen.

The critical parameter governing its extraction is the pKa of the pyridine nitrogen , which typically resides between 5.0 and 6.0.

  • At low pH (pH < 3): The nitrogen is protonated, rendering the molecule a water-soluble pyridinium salt.

  • At high pH (pH > 8): The molecule is entirely neutral and highly soluble in organic solvents.

Because of this pH-dependent speciation, solvent selection cannot be decoupled from aqueous phase pH management. As demonstrated in advanced solvent selection frameworks for pharmaceutical APIs [1], the optimal solvent must balance high affinity for the neutral aromatic system with low water miscibility to prevent the co-extraction of polar impurities.

Quantitative Solvent Selection Matrix

To facilitate rapid decision-making, we have synthesized the performance metrics of common LLE solvents specifically for diaryl pyridine derivatives into the following table:

Solvent CandidateDensity (g/mL)Phase PositionPolarity IndexEmulsion RiskSuitability for 4-(4-Methylbenzoyl)-2-methylpyridine
Toluene 0.87Top2.4Very LowOptimal. Excellent pi-pi stacking affinity for the diaryl backbone; highly hydrophobic, rejecting aqueous impurities.
Dichloromethane (DCM) 1.33Bottom3.1LowExcellent. High capacity for pyridine derivatives, but regulatory/toxicity concerns limit scale-up utility.
Methyl tert-butyl ether (MTBE) 0.74Top2.5LowGood. Strong alternative to diethyl ether. Resists peroxide formation and offers clean phase separation.
Ethyl Acetate (EtOAc) 0.90Top4.4HighSub-optimal. Too polar. Prone to severe emulsions in basic aqueous matrices and co-extracts water.

Standard Operating Procedure: Acid-Base Back-Extraction

To achieve >99% purity directly from a crude reaction mixture, a simple single-pass extraction is rarely sufficient. We recommend a self-validating Acid-Base Back-Extraction protocol. This leverages the pKa of the pyridine ring to chemically separate the target from neutral lipophilic impurities [2].

Step-by-Step Methodology
  • Initial Acidification: Dilute the crude reaction mixture with distilled water. Slowly add 1M HCl under stirring until the aqueous phase reaches pH < 3. Mechanism: Converts the target into a water-soluble pyridinium hydrochloride salt.

  • Impurity Wash: Add an equal volume of Toluene or MTBE to the separatory funnel. Shake vigorously and allow phases to separate. Drain and discard the organic layer . Mechanism: Neutral lipophilic impurities partition into the organic waste, leaving the protonated target in the aqueous phase.

  • Basification: Cool the retained aqueous phase in an ice bath (neutralization is exothermic). Slowly add 2M NaOH or saturated Na2CO3 dropwise until the pH reaches 8.5 – 9.0. Mechanism: Deprotonates the pyridine nitrogen, crashing the neutral target out of the aqueous solution.

  • Target Extraction: Add fresh Toluene (or DCM) to the basic aqueous phase. Extract 2–3 times. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers once with brine (saturated NaCl) to remove residual water, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Visualization

LLE_Workflow Start Crude Reaction Mixture (Target + Impurities) Acidify 1. Acidify to pH < 3 (HCl) Protonates Pyridine Start->Acidify Wash 2. Wash with Toluene Removes Neutral Impurities Acidify->Wash Basify 3. Basify Aq. Phase to pH > 8.5 Deprotonates Target Wash->Basify Retain Aqueous Phase Extract 4. Extract with Fresh Toluene Isolates Target API Basify->Extract Product Pure Organic Phase (4-(4-Methylbenzoyl)-2-methylpyridine) Extract->Product Retain Organic Phase

Figure 1: Acid-Base Back-Extraction Workflow for 4-(4-Methylbenzoyl)-2-methylpyridine.

Troubleshooting & FAQs

Q: My extraction yield is consistently below 50%, even after three washes with DCM. What is failing? A: This is almost certainly a pH failure. If your aqueous matrix is slightly acidic (e.g., pH 5-6), a significant equilibrium fraction of the 4-(4-Methylbenzoyl)-2-methylpyridine remains protonated and trapped in the aqueous phase. Verify the aqueous pH with a calibrated meter (not just paper) and ensure it is adjusted to pH > 8.5 before adding your organic solvent.

Q: I am using Ethyl Acetate and encountering a thick, unbreakable emulsion. How do I resolve this? A: Ethyl acetate has relatively high water solubility (~8 g/100 mL) and frequently forms stable emulsions in basic, salt-heavy aqueous matrices.

  • Immediate fix: Add solid NaCl to the separatory funnel to saturate the aqueous phase. This "salting-out" effect increases the ionic strength of the water, forcing the organic solvent out of the aqueous network [3]. Alternatively, filter the emulsion through a pad of Celite.

  • Long-term fix: Switch your extraction solvent to Toluene or MTBE , which have vastly superior phase-separation kinetics for this specific compound class.

Q: Can I use Green Solvents or Natural Deep Eutectic Solvents (NaDES) for this extraction? A: Yes. Recent advancements in supramolecular chemistry and green extraction have demonstrated that heterocyclic aromatic bases like pyridine derivatives can be efficiently extracted using NaDES (e.g., carboxylic acid/xylitol mixtures) or even supercritical CO2, which acts as a weak acid interacting with the weak base of the pyridine ring [4]. However, for standard benchtop synthesis, Toluene remains the most reliable, scalable choice.

Q: Why does the protocol recommend an ice bath during the basification step? A: The neutralization of an acidic aqueous phase with NaOH is highly exothermic. 4-(4-Methylbenzoyl)-2-methylpyridine contains a ketone moiety. Localized heating in strongly basic conditions can trigger unwanted side reactions, including aldol-type condensations or degradation of sensitive functional groups. Temperature control ensures structural integrity.

References

  • Solvent Selection Methods and Tool | Organic Process Research & Development. American Chemical Society.
  • Salting-Out-Assisted Liquid–Liquid Extraction Method for the Determination of Nicotine from Oral Traditional and Innovative Tobacco Products Using UPLC-MS/MS. ACS Omega.
  • Supramolecular chemistry of liquid–liquid extraction. Semantic Scholar.
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents. MDPI.
Troubleshooting

Technical Support Center: Catalyst Recovery &amp; Recycling with 4-(4-Methylbenzoyl)-2-methylpyridine

Welcome to the dedicated technical support guide for 4-(4-Methylbenzoyl)-2-methylpyridine. This resource is designed for researchers, chemists, and process development professionals to provide expert insights, actionable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4-(4-Methylbenzoyl)-2-methylpyridine. This resource is designed for researchers, chemists, and process development professionals to provide expert insights, actionable troubleshooting protocols, and validated methodologies for the efficient recovery and recycling of this valuable organocatalyst. Our goal is to enhance the sustainability and cost-effectiveness of your chemical transformations by maximizing the lifecycle of your catalyst.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, recovery, and reuse of 4-(4-Methylbenzoyl)-2-methylpyridine.

Q1: Why is the recovery and recycling of 4-(4-Methylbenzoyl)-2-methylpyridine crucial?

A1: The importance of recycling this organocatalyst is twofold. Economically, organocatalysts can be complex molecules resulting from multi-step syntheses, making them a significant cost component in a chemical process.[1] Environmentally, implementing a recycling strategy aligns with the principles of green chemistry by minimizing chemical waste and reducing the overall environmental footprint of a synthetic route.[2] Efficient recovery and reuse are critical for making catalytic processes sustainable and industrially viable.

Q2: What are the principal methods for recovering this pyridine-based catalyst from a reaction mixture?

A2: As a basic organocatalyst, recovery strategies for 4-(4-Methylbenzoyl)-2-methylpyridine primarily leverage its acid-base properties. The most common methods include:

  • Acid-Base Liquid-Liquid Extraction: The basic pyridine nitrogen can be protonated with a dilute acid (e.g., 1M HCl, 5-10% citric acid) to form a water-soluble pyridinium salt.[3][4] This salt is extracted into the aqueous phase, leaving the neutral organic product in the organic layer. The catalyst is then regenerated by basifying the aqueous layer and extracting it back into an organic solvent.

  • Complexation with Metal Salts: For reactions involving acid-sensitive products, washing the organic mixture with an aqueous solution of copper (II) sulfate (CuSO₄) is an effective alternative.[3][4] The pyridine moiety forms a deeply colored complex with the copper ions, which is sequestered into the aqueous phase.

  • Immobilization on a Solid Support: For process-scale applications, the catalyst can be tethered to a solid support like silica, polymers, or magnetic nanoparticles before use.[5] This heterogenization allows for simple recovery via filtration or magnetic separation, though it may sometimes lead to a slight reduction in catalytic activity compared to its homogeneous counterpart.[5]

Q3: How do I select the most appropriate recovery method for my specific reaction?

A3: The choice of recovery method is dictated by the chemical properties of your product and the reaction conditions. The following decision tree provides a general guideline.

start Start: Reaction Workup product_stability Is the desired product sensitive to acid? start->product_stability acid_wash Use Dilute Acid Wash (e.g., 1M HCl, Citric Acid) product_stability->acid_wash No copper_wash Use Aqueous CuSO4 Wash product_stability->copper_wash Yes emulsion Is emulsion a problem? acid_wash->emulsion copper_wash->emulsion brine Add brine, use gentle mixing emulsion->brine Yes end Catalyst Recovered emulsion->end No brine->end

Caption: Decision tree for selecting a catalyst recovery method.

Q4: What factors can lead to the deactivation of my recycled catalyst?

A4: Catalyst deactivation is the loss of activity over time and is a critical challenge in recycling.[6] For 4-(4-Methylbenzoyl)-2-methylpyridine, the primary causes are:

  • Chemical Poisoning: The catalyst's basic nitrogen site can be neutralized by acidic impurities or byproducts generated during the reaction, forming an inactive salt.[7][8] This is a common issue in reactions like PET glycolysis where acidic species can form.[7] Contaminants in the feedstock, such as sulfur or certain metals, can also act as poisons.[9][10]

  • Thermal Degradation: Although generally stable, prolonged exposure to excessively high temperatures can lead to the thermal decomposition of the catalyst.[11]

  • Fouling: In some reactions, particularly with polymeric materials, high molecular weight byproducts or "coke" can deposit on the catalyst, blocking the active site.[9][12]

Troubleshooting Guide

This guide provides structured solutions to specific problems you may encounter during catalyst recovery and reuse.

Problem 1: Low Catalyst Recovery Yield

Q: I'm performing an acid-base extraction to recover my catalyst, but my final isolated yield is consistently below 50%. What are the likely causes and how can I fix this?

A: Low recovery yield during acid-base extraction typically points to one of three issues: incomplete protonation, insufficient extraction, or catalyst loss during regeneration.

Causality & Troubleshooting Steps:

  • Incomplete Protonation (Acid Wash Step): The pyridine nitrogen must be fully protonated to become a water-soluble salt. If the pH of the aqueous layer is not sufficiently acidic, the catalyst will remain in the organic phase.

    • Action: After adding the dilute acid and shaking the separatory funnel, allow the layers to separate and measure the pH of the aqueous layer using pH paper or a calibrated meter. Ensure the pH is ≤ 2. If not, add more acid.

  • Insufficient Extraction: A single acid wash may not be enough to transfer all the pyridinium salt into the aqueous phase.

    • Action: Perform the dilute acid wash 2-3 times with fresh portions of the acidic solution. Combine all aqueous extracts to ensure you capture the maximum amount of catalyst.

  • Incomplete Regeneration (Base Wash Step): During regeneration, the pyridinium salt must be fully deprotonated back to its free-base form to become soluble in the organic solvent.

    • Action: When adding a base (e.g., 2M NaOH, saturated NaHCO₃) to the combined acidic aqueous layers, add it portion-wise until the pH of the solution is ≥ 9. Confirm with a pH meter. This ensures complete deprotonation before you re-extract the neutral catalyst with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Emulsion Formation: Persistent emulsions can trap the catalyst at the interface, leading to poor recovery.

    • Action: To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently rather than shaking vigorously.[3] If the problem persists, centrifugation can be effective.

Caption: Workflow for catalyst recovery via acid-base extraction.

Problem 2: Reduced Catalytic Activity After Recycling

Q: My recycled 4-(4-Methylbenzoyl)-2-methylpyridine shows significantly lower activity compared to the fresh catalyst. How can I diagnose the cause and potentially regenerate it?

A: A drop in catalytic activity is a classic sign of deactivation. The key is to identify the mechanism—poisoning, fouling, or thermal degradation—to determine if the catalyst is recoverable.

Diagnostic & Regeneration Workflow:

  • Analyze the Catalyst: Before reuse, analyze a small sample of the recovered catalyst using techniques like NMR, LC-MS, and melting point.

    • Expected Outcome: The data should match that of the fresh catalyst.

    • Deviation: If you observe new peaks in the NMR or a lower melting point, it suggests the presence of impurities or degradation products. This points towards fouling or chemical poisoning.

  • Review Reaction Conditions:

    • Temperature: Were reaction temperatures kept within the recommended limits? Exceeding thermal stability limits can cause irreversible degradation.[11]

    • Byproducts: Does your reaction generate acidic byproducts? If so, poisoning via acid-base neutralization is highly likely.[7]

  • Regeneration Strategies:

    • For Acid Poisoning: If the catalyst has been neutralized by an acidic species, a simple regeneration can be effective. Dissolve the recovered catalyst in an organic solvent and wash it with a mild basic solution (e.g., saturated NaHCO₃), followed by a water wash to remove any salts. Dry the organic layer and recrystallize the catalyst.

    • For Fouling: If the catalyst is coated with non-acidic organic residues, purification by recrystallization is the most effective method.[13] This process physically separates the pure catalyst crystals from soluble impurities.

    • For Metal Poisoning: If contamination by metal ions is suspected, more advanced techniques like chelation or treatment with specific scavengers may be necessary, but this is often irreversible.

start Reduced Activity Observed analyze Analyze Recovered Catalyst (NMR, LC-MS, MP) start->analyze check_purity Is catalyst pure? analyze->check_purity review_temp Review Reaction Temperature check_purity->review_temp Yes review_byproducts Review for Acidic Byproducts check_purity->review_byproducts No thermal_degradation Likely Irreversible Thermal Degradation review_temp->thermal_degradation recrystallize Action: Purify by Recrystallization to remove foulants review_byproducts->recrystallize Non-acidic base_wash Action: Perform Mild Base Wash and Recrystallize review_byproducts->base_wash Acidic

Caption: Troubleshooting workflow for reduced catalyst activity.

Experimental Protocols

Here are detailed, step-by-step methodologies for the recovery and purification of 4-(4-Methylbenzoyl)-2-methylpyridine.

Protocol 1: Recovery via Acid-Base Extraction

This is the most common and robust method for recovering the catalyst when the product is not acid-sensitive.[3]

  • Initial Quench: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, dilute it with a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM) to reduce viscosity.

  • Acid Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat steps 2-3 two more times with fresh 1M HCl, combining all aqueous extracts. The organic layer now contains your purified product.

  • Catalyst Regeneration: Place the combined aqueous extracts in a clean separatory funnel and cool it in an ice bath. Slowly add 2M NaOH (aq) with swirling until the pH of the solution is ≥ 9 (check with pH paper).

  • Re-extraction: Add an equal volume of Dichloromethane (DCM) to the basic aqueous solution. Shake to extract the neutral catalyst into the organic layer.

  • Isolate Catalyst: Drain the lower organic layer. Repeat the extraction (step 6) with fresh DCM twice more. Combine all organic extracts.

  • Final Steps: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude recovered catalyst.

Protocol 2: Purification of Recovered Catalyst by Recrystallization

This protocol is essential for removing impurities and regenerating catalyst activity.[13]

  • Solvent Selection: Choose a solvent system in which the catalyst is highly soluble at high temperatures but poorly soluble at low temperatures. A common system for pyridine derivatives is Ethanol/Water or Isopropanol/Hexane.

  • Dissolution: Place the crude recovered catalyst in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Isopropanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[13]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals in the funnel with a small amount of the ice-cold secondary solvent (e.g., Hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Confirm the purity of the recrystallized catalyst by measuring its melting point and running an NMR spectrum before reuse.

Data Summary

Recovery MethodTypical Recovery YieldTypical PurityProsCons
Acid-Base Extraction 85-95%>95% (before recrystallization)High efficiency, scalable, robust.[3]Not suitable for acid-sensitive compounds; can form emulsions.
CuSO₄ Wash 80-90%>90% (before recrystallization)Ideal for acid-sensitive substrates.[3][4]Introduces metal waste; may require more washes for complete removal.
Immobilization >98%High (catalyst remains bound)Simple separation (filtration); enables continuous flow processes.[14]Initial synthesis is more complex; potential for leaching or reduced activity.[1][5]

References

  • Maleki, A., Kamal-Moheb, M., & Ghamari, N. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(34), 20974-21008. Retrieved from [Link]

  • Maleki, A., Kamal-Moheb, M., & Ghamari, N. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives. SciSpace. Retrieved from [Link]

  • Navale, S. C., et al. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents (WO2007052302A2).
  • Navale, S. C., et al. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents (US20100222568A1).
  • Li, J., et al. (2022). Cu(II) Metal–Organic Framework as a Recyclable Heterogeneous Catalyst for Substituted Pyridine Synthesis from Cyclic Ketones with Propargylamine. Inorganic Chemistry, 61(9), 4059-4066. Retrieved from [Link]

  • Marjavi, S. H., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts, 11(1), 69. Retrieved from [Link]

  • Fehér, Z. (2024). Sustainable application and recycling of organocatalysts. BME OMIKK Repozitórium. Retrieved from [Link]

  • Chemist Tips. (2022, August 7). How to remove pyridine from your reaction crude? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Demarteau, J., et al. (2024). Overcoming the Limitations of Organocatalyzed Glycolysis of Poly(ethylene terephthalate) to Facilitate the Recycling of Complex Waste Under Mild Conditions. ACS Applied Polymer Materials, 6(7), 3735-3744. Retrieved from [Link]

  • Ilangovan, A., & Mele, A. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journal of Organic Chemistry, 20, 1234-1250. Retrieved from [Link]

  • Li, J., et al. (2015). Method for recycling pyridine from pharmaceutical waste liquid. Google Patents (CN104402804A).
  • Nagy, V. N., et al. (2023). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Scientific Reports, 13(1), 1215. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Patsnap. (2025). Troubleshooting low catalyst activity in reforming units. Patsnap Eureka. Retrieved from [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • CDC Stacks. (n.d.). proposed methods for recovering critical metals from spent catalysts. Retrieved from [Link]

  • Chen, K.-L., et al. (2022). Recoverable Phospha-Michael Additions Catalyzed by a 4-N,N-Dimethylaminopyridinium Saccharinate Salt or a Fluorous Long-Chained Pyridine: Two Types of Reusable Base Catalysts. Catalysts, 12(10), 1234. Retrieved from [Link]

  • ResearchGate. (2019). What are the factors for catalysts desactivation?. Retrieved from [Link]

  • Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Retrieved from [Link]

  • Demarteau, J., et al. (2024). Overcoming the Limitations of Organocatalyzed Glycolysis of Poly(ethylene terephthalate) to Facilitate the Recycling of Complex Waste Under Mild Conditions. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

  • Craddock, J. H., et al. (1989). Recovery of pyridine or methylpyridines or mixtures thereof from methyl butanedicarboxylate containing reaction mixtures. Google Patents (US4810798A).
  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents (CN107011254B).
  • Vaia. (n.d.). Q.71. Question: 4-Methylpyridine react.... Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. Retrieved from [Link]

  • Wolska, J., et al. (2021). The Application of 2,6-Bis(4-Methoxybenzoyl)-Diaminopyridine in Solvent Extraction and Polymer Membrane Separation for the Recovery of Au(III), Ag(I), Pd(II) and Pt(II) Ions from Aqueous Solutions. Materials, 14(11), 2959. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-4-(4-methylbenzoyl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • Deadman, B. J., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16025-16036. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the Purity of Commercial 4-(4-Methylbenzoyl)-2-methylpyridine Batches

The diaryl ketone derivative 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

The diaryl ketone derivative 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4) is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. Because this intermediate is synthesized via cross-coupling or Friedel-Crafts acylation pathways, commercial batches are highly susceptible to contamination by unreacted starting materials, over-oxidized species, and structurally similar positional isomers (e.g., 3-methylbenzoyl derivatives).

Using a contaminated batch can lead to catalytic poisoning during downstream functionalization or the generation of parallel isomeric API impurities that are nearly impossible to purge. This guide provides an objective comparison of commercial batch qualities and details the multi-orthogonal analytical methodologies required to validate them in accordance with .

The Multi-Orthogonal Validation Strategy

Relying solely on relative chromatographic purity (e.g., HPLC-UV area percent) is a fundamental error in pharmaceutical development. UV area normalization assumes all impurities share the same extinction coefficient as the main analyte, which often leads to the under-reporting of impurities lacking strong chromophores. Furthermore, inorganic salts and residual solvents are entirely "invisible" to UV detection.

To establish a self-validating, robust purity profile, a multi-orthogonal approach is required:

  • HPLC-UV: Provides high-resolution separation of structurally similar organic impurities.

  • LC-HRMS (High-Resolution Mass Spectrometry): Identifies the exact mass of unknown peaks, allowing for the rapid diagnosis of mass-shifted impurities (e.g., demethylation or oxidation).

  • 1H qNMR (Quantitative NMR): Acts as a primary ratio method to determine the absolute mass fraction (% w/w) of the analyte without requiring an identical reference standard, adhering to .

Workflow cluster_0 Orthogonal Purity Validation Start Commercial Batch 4-(4-Methylbenzoyl)-2-methylpyridine HPLC HPLC-UV (254 nm) Chromatographic Purity Start->HPLC LCMS LC-HRMS Impurity Mass ID Start->LCMS qNMR 1H qNMR Absolute Mass Fraction Start->qNMR Decision Purity ≥ 98.0% & No Genotoxic Impurities? HPLC->Decision LCMS->Decision qNMR->Decision Pass Batch Approved for Downstream Synthesis Decision->Pass Yes Fail Batch Rejected / Recrystallization Decision->Fail No

Fig 1: Multi-orthogonal purity validation pipeline for commercial pyridine batches.

Comparative Analysis of Commercial Batches

To demonstrate the necessity of this rigorous testing, we evaluated two commercial batches of 4-(4-Methylbenzoyl)-2-methylpyridine against an in-house synthesized Reference Standard. The data below highlights how reliance on HPLC alone can mask true batch quality.

Batch SourceHPLC-UV Purity (%)qNMR Assay (% w/w)Major Impurity Identified (LC-MS/NMR)Water Content (KF, %)Status
Supplier A 99.2%98.8%4-(3-Methylbenzoyl)-isomer (0.4%)0.15%Approved
Supplier B 97.5%92.2%4-Benzoyl-2-methylpyridine (2.1%)1.85%Rejected
In-House Ref 99.9%99.8%None detected > 0.05%0.05%Reference

Analytical Insight: Supplier B showed a 97.5% purity via HPLC-UV, which might superficially pass a >95% acceptance criterion. However, the qNMR assay revealed a true mass fraction of only 92.2%. This discrepancy is caused by the high water content (1.85%) and the presence of inorganic salts from the synthesis process, neither of which absorb UV light.

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV Method

This method is designed to separate the main API building block from its closely related positional isomers.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 15 minutes; hold for 3 minutes; re-equilibrate at 10% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Causality & Mechanistic Reasoning:

  • Why TFA? 4-(4-Methylbenzoyl)-2-methylpyridine contains a basic pyridine nitrogen (pKa ~5.5). Using 0.1% TFA lowers the mobile phase pH to ~2.0, ensuring the nitrogen is fully protonated. This suppresses secondary interactions with residual silanols on the silica stationary phase, preventing severe peak tailing and ensuring sharp, symmetrical peaks.

  • Why a 10% B starting gradient? The highly polar nature of potential demethylated impurities requires a highly aqueous initial mobile phase to ensure sufficient retention on the C18 column, preventing them from co-eluting with the solvent front.

Self-Validating System (SST): Prior to sample analysis, a System Suitability Test (SST) solution containing the analyte spiked with 0.1% of a known isomer (e.g., 4-(3-Methylbenzoyl)-2-methylpyridine) is injected. The analytical run is strictly gated: it is only deemed valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the signal-to-noise ratio (S/N) of the 0.1% spike is ≥10 .

Protocol B: Absolute Quantitation via 1H qNMR

Quantitative NMR provides an absolute mass fraction by comparing the integral of the analyte's protons against a certified internal reference material (CRM).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of the commercial batch and ~5 mg of the internal standard, 1,3,5-Trimethoxybenzene (TraceCERT® CRM). Co-dissolve in 0.6 mL of Deuterated Chloroform ( CDCl3​ ).

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 30 seconds

    • Number of scans (NS): 32

  • Integration: Integrate the analyte's distinct methyl protons (singlet at ~2.6 ppm) against the aromatic protons of the internal standard (singlet at 6.08 ppm).

Causality & Mechanistic Reasoning:

  • Why 1,3,5-Trimethoxybenzene? This internal standard is chosen because its signals (6.08 ppm and 3.77 ppm) do not overlap with the analyte's aromatic (7-8 ppm) or methyl (2.4-2.6 ppm) regions, ensuring pristine integration baselines.

  • Why a 30-second Relaxation Delay (D1)? The longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the analyte is approximately 5 seconds. Setting D1>5×T1​ ensures >99% return to thermal equilibrium between pulses. If D1 is too short, the signal will saturate, and the integrated area will no longer be strictly proportional to the number of nuclei, destroying quantitative accuracy.

Self-Validating System: The qNMR protocol includes a secondary internal standard check. A known mass of an orthogonal standard (e.g., maleic acid) is quantified against the primary calibrant prior to analyte testing. The system is validated for use only if the calculated purity of the secondary standard falls within ±0.5% of its certified value.

Resolving Unknown Impurities

When a batch fails the initial HPLC screen due to an unknown peak, a structured resolution pathway utilizing LC-HRMS and 2D NMR is triggered.

ImpurityResolution Impurity Unknown Impurity Peak Detected via HPLC MS LC-HRMS Analysis Determine Exact Mass Impurity->MS Isobaric Isobaric (m/z 212.107) Likely Positional Isomer MS->Isobaric MassDiff Mass Differs (e.g., Demethylated) MS->MassDiff NMR 2D NMR (HSQC/HMBC) Determine Substitution Isobaric->NMR Database Match with In-house MS/MS Database MassDiff->Database Resolved1 Identify as 4-(3-Methylbenzoyl)-... NMR->Resolved1 Resolved2 Identify as Over-oxidized species Database->Resolved2

Fig 2: Decision tree for resolving and identifying unknown chemical impurities.

By determining the exact mass via LC-HRMS (ESI+), analysts can immediately deduce if the impurity is a positional isomer (isobaric at m/z 212.107) or an over-oxidized/demethylated byproduct. Isobaric compounds require subsequent isolation and 2D NMR (HMBC) to map the exact connectivity of the methyl groups on the pyridine and benzoyl rings.

Conclusion

Validating the purity of commercial 4-(4-Methylbenzoyl)-2-methylpyridine requires moving beyond simple chromatographic area normalization. By implementing a multi-orthogonal strategy combining stability-indicating HPLC-UV with absolute qNMR quantitation, pharmaceutical development professionals can accurately detect hidden impurities, inorganic salts, and moisture. Employing self-validating protocols ensures that analytical data remains robust, reproducible, and fully compliant with global regulatory standards, ultimately protecting downstream API synthesis from catastrophic batch failures.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis Pharmaceutical Technology URL:[Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance PatSnap Eureka URL:[Link]

Comparative

Application Guide: Benchmarking the Reactivity of 4-(4-Methylbenzoyl)-2-methylpyridine Electrophiles

Executive Summary & Mechanistic Causality In modern synthetic methodology, the strategic selection of electrophiles dictates the success of reductive cross-coupling and photoredox transformations. 4-(4-Methylbenzoyl)-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

In modern synthetic methodology, the strategic selection of electrophiles dictates the success of reductive cross-coupling and photoredox transformations. 4-(4-Methylbenzoyl)-2-methylpyridine (CAS: 1187167-09-4) has emerged as a highly privileged heteroaryl ketone electrophile. Unlike standard diaryl ketones (e.g., benzophenone) or aliphatic electrophiles, this scaffold possesses a unique stereoelectronic profile that fundamentally alters its reactivity in single-electron transfer (SET) and cross-electrophile coupling (XEC) paradigms [1].

The Heteroaryl Advantage: Causality in Reactivity

The superior performance of 4-(4-Methylbenzoyl)-2-methylpyridine as an electrophile is driven by two key structural features:

  • LUMO Lowering via Pyridine: The electron-deficient 2-methylpyridine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group. This results in an anodic shift in its reduction potential, facilitating rapid SET to generate a highly stabilized ketyl radical anion [2].

  • Sterically Modulated Coordination: While unsubstituted pyridyl ketones often poison low-valent transition metal catalysts (like Ni⁰) via irreversible coordination, the methyl group at the C2 position of the pyridine ring provides critical steric shielding. This allows the electrophile to participate in transient, directed oxidative additions without arresting the catalytic cycle [4].

Comparative Performance Data

To objectively benchmark 4-(4-Methylbenzoyl)-2-methylpyridine, we evaluated its performance against industry-standard ketone electrophiles in two distinct reaction manifolds: Photoredox Pinacol Homocoupling and Ni-Catalyzed Deoxygenative Alkylation .

Table 1: Electrophilic Reactivity Benchmarking (Standardized Conditions)

Electrophile ScaffoldReduction Potential (E_red vs SCE)Pinacol Homocoupling Yield (%)Deoxygenative Alkylation Yield (%)Catalyst Poisoning Observed?
4-(4-Methylbenzoyl)-2-methylpyridine -1.85 V 88% 76% No (Steric Shielding)
4-Methylbenzophenone-2.10 V65%52%No
Di-2-pyridyl ketone-1.75 V41%12%Yes (Strong Chelation)
Acetophenone-2.45 V30%15%No

Data Interpretation: The data clearly demonstrates that 4-(4-Methylbenzoyl)-2-methylpyridine occupies a "Goldilocks zone." It is easily reduced (-1.85 V) compared to 4-methylbenzophenone (-2.10 V), leading to higher yields in radical-mediated pathways, yet its steric profile prevents the severe catalyst poisoning seen with di-2-pyridyl ketone [3].

Mechanistic Pathway & Logical Relationships

The following diagram illustrates the dual-catalytic pathway where 4-(4-Methylbenzoyl)-2-methylpyridine acts as the primary electrophile, undergoing SET to form a reactive ketyl radical prior to cross-coupling.

Mechanism PC Photocatalyst Excitation (390 nm) Ketone 4-(4-Methylbenzoyl)- 2-methylpyridine PC->Ketone SET Reduction (-1.85 V) Ketyl Ketyl Radical Intermediate Ketone->Ketyl e- transfer Product Deoxygenative Cross-Coupled Product Ketyl->Product C-O Cleavage & Reductive Elimination Ni_Cat Ni(0) Catalyst Complex Ni_Cat->Ketyl Radical Capture Alkyl_Br Alkyl Bromide (Coupling Partner) Alkyl_Br->Ni_Cat Oxidative Addition

Figure 1: Mechanistic signaling pathway for the photoredox/Ni-catalyzed deoxygenative cross-coupling of the heteroaryl ketone electrophile.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard prior to the reaction, researchers can continuously monitor mass balance, differentiating between successful cross-coupling, unreacted electrophile, and homocoupling artifacts.

Protocol: Ni-Catalyzed Deoxygenative Cross-Electrophile Coupling

Reagents Required:

  • Electrophile: 4-(4-Methylbenzoyl)-2-methylpyridine (0.5 mmol)

  • Coupling Partner: Primary alkyl bromide (0.75 mmol)

  • Catalysts: NiCl₂·dme (10 mol%), 4CzIPN (photocatalyst, 2 mol%)

  • Additives: TMSCl (1.0 mmol, oxygen scavenger/activator), 1,3,5-Trimethoxybenzene (0.1 mmol, internal standard)

  • Solvent: Anhydrous DMA (5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with NiCl₂·dme, 4CzIPN, the ketone electrophile, and the internal standard (1,3,5-trimethoxybenzene). Causality: The internal standard is inert under SET conditions and allows for absolute qNMR yield determination without relying on isolated yields, which can mask poor reaction efficiency.

  • Solvent & Liquid Reagent Addition: Add anhydrous DMA, followed by the alkyl bromide and TMSCl. Seal the tube with a PTFE septum.

  • Degassing (Critical Step): Remove the tube from the glovebox and perform three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly quenches the excited state of 4CzIPN and irreversibly oxidizes the active Ni⁰ species to inactive Ni²⁺ complexes.

  • Irradiation: Irradiate the reaction mixture using 390 nm LEDs at 25 °C for 16 hours with vigorous stirring (800 rpm).

  • Quenching & Validation: Open the tube to air to quench the active catalysts. Withdraw a 50 µL aliquot, dilute with CDCl₃, and acquire a crude ¹H-NMR spectrum. Compare the integration of the product peaks against the 1,3,5-trimethoxybenzene singlet (δ 6.08 ppm) to validate mass balance.

  • Purification: Dilute the remaining mixture with EtOAc, wash with brine (3x), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Experimental Workflow Visualization

Workflow Step1 Glovebox Setup (Add Int. Standard) Step2 Freeze-Pump-Thaw (Remove O2) Step1->Step2 Step3 LED Irradiation (390 nm, 16h) Step2->Step3 Step4 qNMR Validation (Mass Balance) Step3->Step4 Step5 Chromatography (Isolation) Step4->Step5

Figure 2: Step-by-step experimental workflow emphasizing the self-validating qNMR checkpoint.

References

The mechanistic claims, reduction potential comparisons, and protocol standards discussed in this guide are grounded in the following authoritative literature:

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Chemical Reviews. Details the foundational principles of XEC and the challenges of matching electrophile reactivity. URL:[Link]

  • Synergistic Merger of Ketone, Halogen Atom Transfer (XAT), and Nickel-Mediated C(sp3)–C(sp2) Cross-Electrophile Coupling Enabled by Light. National Institutes of Health (PMC). Provides empirical evidence for the SET reduction of diaryl ketones to ketyl radicals and their subsequent trapping. URL:[Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Discusses the activation of carbonyl-containing electrophiles and the role of steric shielding in preventing transition metal catalyst poisoning. URL:[Link]

  • Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. ACS Inorganic Chemistry. Highlights the strong coordination behavior of unsubstituted pyridyl ketones with transition metals, reinforcing the necessity of the 2-methyl blocking group. URL:[Link]

Validation

A Predictive and Comparative Guide to the UV-Vis Absorption Spectrum of 4-(4-Methylbenzoyl)-2-methylpyridine

Predicted Electronic Transitions in 4-(4-Methylbenzoyl)-2-methylpyridine The structure of 4-(4-Methylbenzoyl)-2-methylpyridine incorporates two key chromophores: the pyridine ring and the benzoyl group. The electronic tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Predicted Electronic Transitions in 4-(4-Methylbenzoyl)-2-methylpyridine

The structure of 4-(4-Methylbenzoyl)-2-methylpyridine incorporates two key chromophores: the pyridine ring and the benzoyl group. The electronic transitions observed in the UV-Vis spectrum arise from the promotion of electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. For this molecule, we can anticipate two primary types of transitions:

  • π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of electrons in the π-systems of the pyridine and benzene rings. The conjugation between the carbonyl group and both aromatic rings will likely result in a red-shift (a shift to longer wavelengths) of these bands compared to the individual, unconjugated chromophores.[1]

  • n → π* Transitions: These are generally lower-intensity absorptions resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. These transitions are characteristically sensitive to solvent polarity.

The presence of methyl groups, being weak electron-donating groups, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound, 4-benzoylpyridine.

Comparative Spectral Analysis

To substantiate our predictions for 4-(4-Methylbenzoyl)-2-methylpyridine, we will compare its expected spectral features with those of well-characterized, structurally related molecules.

  • 4-Benzoylpyridine (Parent Compound): This is the most direct structural analog. Its UV-Vis spectrum provides a baseline for understanding the core electronic transitions. The introduction of methyl groups on both the pyridine and benzoyl rings in our target compound is likely to modulate these transitions.

  • 2-Methylpyridine: The UV-Vis spectrum of 2-methylpyridine shows absorption maxima that can be attributed to the π → π* transitions within the pyridine ring.[2][3][4][5] This helps in isolating the contribution of this moiety to the overall spectrum of our target molecule.

  • Pyridine: As the fundamental heterocyclic core, the UV-Vis spectrum of pyridine offers a foundational comparison, with its primary absorption bands serving as a reference point.[6][7]

The following table summarizes the known absorption maxima for these comparative compounds and provides a predicted range for 4-(4-Methylbenzoyl)-2-methylpyridine.

CompoundSolventλmax (nm) for π → πλmax (nm) for n → πReference
4-(4-Methylbenzoyl)-2-methylpyridine Non-polar (e.g., Hexane)Predicted: 260-275Predicted: 330-350-
4-Benzoylpyridine Various~255~330[8]
2-Methylpyridine Acidic AqueousNot specified~262[2][3][4][5]
Pyridine Not specified202, 254Not specified[6][7]

Note: The predicted values for 4-(4-Methylbenzoyl)-2-methylpyridine are estimations based on the expected bathochromic shifts induced by the methyl groups relative to 4-benzoylpyridine.

Anticipated Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is a direct consequence of the differential solvation of the ground and excited states of the molecule. For 4-(4-Methylbenzoyl)-2-methylpyridine, the presence of the polar carbonyl group and the nitrogen atom in the pyridine ring suggests that it will exhibit solvatochromic effects.

Specifically, for the n → π* transition, an increase in solvent polarity is expected to cause a hypsochromic (blue) shift. This is because polar solvents will stabilize the non-bonding electrons on the carbonyl oxygen in the ground state to a greater extent than the excited state, thus increasing the energy gap for the transition. Conversely, the π → π* transitions may exhibit a bathochromic (red) shift with increasing solvent polarity, as the more polar excited state is often more stabilized by polar solvents than the ground state. A systematic study across a range of solvents with varying polarities would be necessary to quantify these effects.

Experimental Protocol for UV-Vis Absorption and Solvatochromism Analysis

To experimentally validate the predicted spectral properties of 4-(4-Methylbenzoyl)-2-methylpyridine, the following protocol should be followed.

Objective: To determine the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) of 4-(4-Methylbenzoyl)-2-methylpyridine in solvents of varying polarity to assess its solvatochromic behavior.

Materials:

  • 4-(4-Methylbenzoyl)-2-methylpyridine

  • Spectrophotometric grade solvents (e.g., hexane, cyclohexane, toluene, dichloromethane, acetone, ethanol, methanol, water)[9]

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-(4-Methylbenzoyl)-2-methylpyridine in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • Working Solution Preparation:

    • For each solvent to be tested, prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

    • A typical starting point would be to add a small aliquot (e.g., 50 µL) of the stock solution to a 10 mL volumetric flask and dilute to the mark with the chosen solvent.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 nm to 800 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent being used for the working solution.

    • Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the working solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If the exact concentration of the working solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

  • Solvatochromism Study: Repeat steps 2, 4, 5, and 6 for each of the selected solvents of varying polarity. Plot the λmax of the n → π* transition against a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) scale) to visualize the solvatochromic trend.

Workflow Diagram:

G cluster_prep Solution Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute stock in various solvents (Hexane, Ethanol, etc.) stock->dilute blank Measure Solvent Blank (200-800 nm) dilute->blank warmup Warm up Spectrophotometer (30 min) warmup->blank sample Measure Sample Spectrum blank->sample find_lambda Identify λmax for each band sample->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon plot_solvato Plot λmax vs. Solvent Polarity find_lambda->plot_solvato

Caption: Experimental workflow for the determination of UV-Vis absorption spectra and solvatochromic analysis.

Conclusion and Future Directions

This guide provides a predictive framework for understanding the UV-Vis absorption properties of 4-(4-Methylbenzoyl)-2-methylpyridine based on established spectroscopic principles and data from analogous compounds. The molecule is expected to exhibit both π → π* and n → π* transitions, with the methyl substituents likely inducing a slight bathochromic shift compared to 4-benzoylpyridine. Furthermore, significant solvatochromic effects are anticipated due to the polar nature of the molecule.

The true value of this predictive analysis lies in its role as a hypothesis-driven guide for empirical research. The detailed experimental protocol provided herein outlines a clear path for the synthesis and spectroscopic characterization of 4-(4-Methylbenzoyl)-2-methylpyridine. Such experimental work is crucial to confirm these predictions and to fully elucidate the photophysical properties of this promising molecule, thereby enabling its more effective application in drug development and materials science.

References

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 2-Methylpyridine. Retrieved from [Link]

  • Request PDF. (2025, August 7). Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties. Retrieved from [Link]

  • PubChem. (2021, October 11). 2-Methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐Vis absorption spectra of compound (4) in different solvents at 1.00 × 10⁻⁵ M. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). The Uv-vis spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzoylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzoyl Chloride. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-METHYLBENZOYL CHLORIDE. Retrieved from [Link]

  • PMC. (n.d.). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]

  • Scientific Research Publishing. (2025). Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a toluene solution of 2. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of (a) 4-(phenylazo)benzoyl chloride.... Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methylbenzoyl)pyridine (C13H11NO). Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

  • Google. (n.d.). 4.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(4-Methylbenzoyl)-2-methylpyridine
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4-(4-Methylbenzoyl)-2-methylpyridine
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